Product packaging for Chloropyramine(Cat. No.:CAS No. 59-32-5)

Chloropyramine

Numéro de catalogue: B1668806
Numéro CAS: 59-32-5
Poids moléculaire: 289.80 g/mol
Clé InChI: ICKFFNBDFNZJSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Chloropyramine is a first-generation, competitive, and reversible histamine H1 receptor antagonist approved in several countries for the treatment of allergic conditions such as conjunctivitis, rhinitis, and bronchial asthma . Its mechanism of action involves blocking the histamine H1 receptor, thereby inhibiting the vasodilation and increased vascular permeability associated with histamine release in tissues . This action is primarily explored in immunological and allergic disease research models. Beyond its established antihistaminic properties, this compound has garnered significant interest in oncology research for its potent anti-tumor activity . Studies indicate that it disrupts the protein-protein interaction between Focal Adhesion Kinase (FAK) and VEGFR-3, a key signaling axis for tumor cell survival, invasion, and metastasis . This disruption leads to reduced phosphorylation of these kinases, inhibition of cancer cell proliferation, and induction of apoptosis, particularly in breast cancer cell lines that overexpress VEGFR-3 . Furthermore, recent research has shown that this compound can induce the expression of the tumor suppressor SASH1 and promote apoptosis in various breast cancer cell lines, including T47D, MDA-MB-231, and BT-474 . Researchers are actively developing more potent analogues of this compound to enhance its anti-proliferative effects, underscoring its value as a lead compound in the development of novel molecular-targeted cancer therapeutics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20ClN3 B1668806 Chloropyramine CAS No. 59-32-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
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InChI

InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
Source PubChem
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InChI Key

ICKFFNBDFNZJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

10458-04-5 (unspecified hydrochloride), 6170-42-9 (mono-hydrochloride)
Record name Chloropyramine [INN:BAN:DCF]
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DSSTOX Substance ID

DTXSID50207729
Record name Chloropyramine [INN:BAN:DCF]
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Molecular Weight

289.80 g/mol
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Physical Description

Solid
Record name Chloropyramine
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Solubility

Insoluble
Record name Chloropyramine
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CAS No.

59-32-5
Record name Chloropyramine
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Melting Point

< 25 °C, 60 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Chloropyramine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis and characterization of Chloropyramine hydrochloride, a first-generation antihistamine. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthesis workflow, characterization process, and the relevant biological signaling pathway.

Introduction

This compound is a first-generation antihistamine of the ethylenediamine class, primarily used in Eastern European countries for the treatment of various allergic conditions, including allergic rhinitis, conjunctivitis, and bronchial asthma.[1][2][3][4] Its therapeutic effects stem from its action as a competitive antagonist at the histamine H1 receptor.[1] By blocking the action of endogenous histamine, this compound inhibits responses such as vasodilation, increased vascular permeability, and tissue edema associated with allergic reactions. Like many first-generation antihistamines, it can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation.

This document details a common synthesis route and outlines the standard analytical methods for the characterization and quality control of this compound hydrochloride.

Chemical and Physical Properties

The fundamental properties of this compound and its hydrochloride salt are summarized below.

PropertyValueReference(s)
IUPAC Name N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride
Synonyms Suprastin, Halopyramine hydrochloride
CAS Number 6170-42-9
Molecular Formula C₁₆H₂₀ClN₃ · HCl (or C₁₆H₂₁Cl₂N₃)
Molecular Weight 326.26 g/mol
Physical Description White powder
Solubility Soluble in 0.5 M HCl; Soluble in DMSO (up to 65 mg/mL)

Synthesis of this compound Hydrochloride

A widely referenced method for synthesizing this compound involves a multi-step process beginning with the condensation of p-chlorobenzaldehyde and 2-aminopyridine, followed by reduction and subsequent alkylation. The final step is the formation of the hydrochloride salt. An alternative, frequently cited pathway begins with the condensation of 4-chlorobenzaldehyde and 1,1-dimethylethylenediamine.

The following workflow illustrates a common synthetic route.

G Reactant1 p-Chlorobenzaldehyde Condensation Reactant1->Condensation Reactant2 2-Aminopyridine Reactant2->Condensation Intermediate1 2-(p-chlorobenzylamino)-pyridine Alkylation Intermediate1->Alkylation Reactant3 β-chloroethyldimethylamine Reactant3->Alkylation Base This compound (Free Base) FinalProduct This compound HCl Base->FinalProduct Salt Formation (HCl) Condensation->Intermediate1 Condensation & Reduction Alkylation->Base Alkylation (Sodamide or NaH)

Diagram 1: Synthesis workflow for this compound Hydrochloride.
Experimental Protocol: Synthesis

The following protocol is adapted from the process described in U.S. Patent 2,607,778.

Step 1: Synthesis of 2-(p-chlorobenzylamino)-pyridine (Intermediate)

  • React p-chlorobenzaldehyde with 2-aminopyridine.

  • The resulting product is an impure mixture containing various by-products.

  • Purify the intermediate, 2-(p-chlorobenzylamino)-pyridine, by dissolving the crude product in a suitable solvent (e.g., toluene) and crystallizing. The purified crystals should have a melting point of approximately 100-101°C.

Step 2: Synthesis of this compound (Free Base)

  • Dissolve 25.4 grams of the purified 2-(p-chlorobenzylamino)-pyridine intermediate and 4.8 grams of sodium hydride in 400 ml of toluene.

  • Heat the mixture to reflux temperature while stirring.

  • After 30 minutes, add a solution of β-chloroethyldimethylamine dropwise into the reaction mixture.

  • Continue refluxing for several hours to ensure the reaction goes to completion.

  • After cooling, wash the reaction mixture with water to remove unreacted sodium hydride and other water-soluble impurities.

  • Extract the this compound base from the toluene layer. The base can be collected as an oil boiling at approximately 150-160°C at 0.1 mm Hg.

Step 3: Formation of this compound Hydrochloride

  • Dissolve the purified this compound base in methanol.

  • Add a calculated, equivalent amount of a standardized solution of hydrogen chloride in methanol.

  • Precipitate the hydrochloride salt by adding ether to the methanolic solution.

  • Collect the resulting white crystalline solid (this compound Hydrochloride) by filtration and dry under vacuum.

Characterization of this compound Hydrochloride

The identity, purity, and quantity of synthesized this compound hydrochloride must be confirmed using various analytical techniques. A typical characterization workflow involves spectroscopic and chromatographic methods.

Diagram 2: General workflow for the characterization of this compound HCl.
Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the synthesized molecule.

3.1.1. Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. Spectral data for this compound Hydrochloride is available in public databases.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. While specific peak assignments for this compound are not readily available in the initial search, spectra for similar antihistamines like chlorpheniramine can serve as a reference for expected chemical shift regions. Quality control of the final product often involves confirmation by NMR.

3.1.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

MS Data Typem/z Value(s)Ion TypeReference(s)
Precursor Ion 290.1419[M+H]⁺
Target Ion (SIM) 58Fragment
Reference Ions (SIM) 71, 125Fragments
Chromatographic Analysis

Chromatographic techniques are the methods of choice for assessing the purity of the compound and for quantification in pharmaceutical formulations.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) A validated GC-MS method has been developed for the determination of this compound in ointments and tablets. This technique offers high specificity and selectivity.

GC-MS ParameterValue / DescriptionReference(s)
Column Fused silica ZB-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)
Acquisition Mode Selected Ion Monitoring (SIM)
Target Ion m/z 58
Recovery 90.0 – 98.7% (in ointment)
LOD 0.04 mg/g (in ointment)
LOQ 0.132 mg/g (in ointment)

3.2.2. High-Performance Liquid Chromatography (HPLC) HPLC is a robust method for the analysis of pharmaceutical formulations containing this compound, especially in complex mixtures like topical preparations or multi-component tablets.

Experimental Protocols: Characterization

3.3.1. Protocol: GC-MS Analysis of this compound in Tablets This protocol is adapted from validated methods for pharmaceutical analysis.

  • Sample Preparation: a. Weigh and powder twenty tablets to determine the average tablet weight. b. Accurately weigh an amount of tablet powder equivalent to 10 mg of this compound hydrochloride. c. Dissolve the powder in approximately 10 mL of 0.5 M HCl. d. Transfer the solution to a separatory funnel and adjust the pH to 9-10 using 25% ammonium hydroxide (NH₄OH) to liberate the free base. e. Extract the this compound base with 40 mL of chloroform. f. Pass the chloroform layer through anhydrous sodium sulfate to remove residual water and collect it in a 50 mL volumetric flask. g. Fill the flask to the mark with chloroform.

  • Standard Preparation: a. Prepare a series of standard solutions of this compound base in chloroform at known concentrations.

  • GC-MS Analysis: a. Inject 1 µL of the prepared sample and standard solutions into the GC-MS system. b. Use a ZB-5 capillary column or equivalent. c. Set the instrument to operate in Selected Ion Monitoring (SIM) mode, monitoring the target ion (m/z 58) and reference ions (m/z 71, 125).

  • Data Analysis: a. Construct a calibration curve from the standard solutions. b. Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve. c. Calculate the amount of this compound hydrochloride per tablet.

Mechanism of Action & Signaling Pathway

This compound functions as a competitive and reversible antagonist of the histamine H1 receptor. The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade. This receptor is linked to a Gq protein, which activates phospholipase C (PLC).

This compound competitively binds to the H1 receptor, preventing histamine from binding and thereby blocking the downstream signaling pathway that leads to allergic symptoms.

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound Block Competitive Antagonism This compound->Block Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP₂ → IP₃ + DAG PLC->PIP2 Ca ↑ Intracellular Ca²⁺ PIP2->Ca PKC Protein Kinase C (PKC) Activation PIP2->PKC Response Cellular Responses: • Vasodilation • Increased Permeability • Edema Ca->Response PKC->Response Block->H1R Blocks Binding

References

In Vitro Antiviral Activity of Chloropyramine Against Respiratory Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyramine, a first-generation H1 antihistamine, has long been utilized for the management of allergic reactions. Recent research has unveiled its potential as a broad-spectrum antiviral agent, demonstrating notable in vitro activity against several respiratory viruses. This technical guide provides a comprehensive overview of the existing in vitro data on this compound's antiviral efficacy, details the experimental protocols used in these studies, and visualizes the proposed mechanisms of action through signaling pathway diagrams. The repurposing of existing drugs like this compound presents a promising avenue for the rapid development of novel antiviral therapies.

Quantitative Antiviral Data

The in vitro antiviral activity of this compound, primarily in the form of chlorpheniramine maleate (CPM), has been quantified against influenza viruses and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The following tables summarize the key findings from various studies, providing a comparative look at its efficacy.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza Viruses

Virus Strain/SubtypeCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A/Shanghai/4664T/2013 (H7N9)MDCKCPE Reduction11.84>100>8.4[1][2]
Influenza A/Shanghai/37T/2009 (H1N1)MDCKPlaque Reduction2.7>100>37[1][2]
Influenza A/Puerto Rico/8/1934 (H1N1)MDCKCPE ReductionNot specified>100Not specified[1]
Influenza A/Guizhou/54/1989 (H3N2)MDCKPlaque Reduction14.5>100>6.9
Influenza B/Shanghai/2017 (BY)MDCKCPE ReductionNot specified>100Not specified

IC50 (Half-maximal inhibitory concentration), CC50 (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/IC50), MDCK (Madin-Darby Canine Kidney), CPE (Cytopathic Effect)

Table 2: In Vitro Antiviral Activity of this compound Against SARS-CoV-2

Virus Strain/VariantCell LineAssay TypeMetricResultReference
SARS-CoV-2/USA-WA1/2020Vero 76Virucidal Assay (CCID50)Log Reduction2.5 (99.7% reduction)
SARS-CoV-2Vero E6Plaque Reduction-Dose-dependent inhibition of adsorption and replication
SARS-CoV-2Vero E6MTT AssayCC50 (µg/mL)497.7

CCID50 (50% Cell Culture Infectious Dose), Vero 76/Vero E6 (African green monkey kidney epithelial cells), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Note: At present, there is a lack of published in vitro studies with specific quantitative data (e.g., EC50, IC50) for the antiviral activity of this compound against other common respiratory viruses such as Respiratory Syncytial Virus (RSV) and human rhinoviruses.

Experimental Protocols

The following are detailed methodologies for key in vitro assays cited in the studies on this compound's antiviral activity.

Cell Culture and Virus Propagation
  • Cell Lines:

    • MDCK (Madin-Darby Canine Kidney) cells are commonly used for influenza virus propagation and antiviral assays. They are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Vero E6 or Vero 76 cells (African green monkey kidney epithelial cells) are widely used for SARS-CoV-2 isolation, propagation, and antiviral testing. They are generally cultured in DMEM with 10% FBS and antibiotics.

  • Virus Propagation:

    • Respiratory virus stocks are propagated in appropriate cell lines. For influenza viruses, TPCK-treated trypsin is often added to the culture medium to facilitate viral entry.

    • Viral titers are determined using standard methods such as plaque assays or TCID50 assays.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drug that is toxic to the host cells.

  • Cell Seeding: Seed host cells (e.g., MDCK or Vero E6) in a 96-well plate at a suitable density and incubate for 24 hours to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the cells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration and determining the concentration that results in 50% cell death.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the antiviral activity of a compound.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Wash the cell monolayer and infect with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days for influenza, 3-4 days for SARS-CoV-2).

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.

  • IC50 Calculation: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

50% Tissue Culture Infectious Dose (TCID50) Assay

This endpoint dilution assay measures the infectious virus titer by observing the cytopathic effect (CPE).

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Serial Dilution: Prepare 10-fold serial dilutions of the virus sample.

  • Infection: Inoculate replicate wells with each virus dilution.

  • Incubation: Incubate the plate for 3-5 days and observe for the presence of CPE under a microscope.

  • Endpoint Determination: For each dilution, record the number of wells showing CPE. The TCID50 is the virus dilution at which 50% of the cell cultures are infected.

  • Calculation: The TCID50 value is calculated using the Reed-Muench or Spearman-Kärber method.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Quantification

This method is used to quantify the amount of viral RNA in a sample.

  • Experimental Setup: Infect host cells with the respiratory virus in the presence or absence of different concentrations of this compound.

  • RNA Extraction: At various time points post-infection, harvest the cell supernatant or cell lysate and extract total RNA using a commercial viral RNA extraction kit.

  • Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR: Perform real-time PCR using a thermocycler with specific primers and a probe (e.g., TaqMan) that targets a conserved region of the viral genome. The fluorescence signal is measured in real-time as the DNA is amplified.

  • Quantification: Create a standard curve using known quantities of a viral RNA standard. The viral load in the experimental samples is then quantified by comparing their amplification cycle (Ct value) to the standard curve.

  • Data Analysis: Analyze the reduction in viral RNA levels in the this compound-treated samples compared to the untreated virus control to determine the compound's inhibitory effect on viral replication.

Signaling Pathways and Mechanisms of Action

This compound exhibits its antiviral activity through different mechanisms depending on the virus. The following diagrams, generated using Graphviz, illustrate the proposed points of inhibition in the replication cycles of influenza virus and SARS-CoV-2.

Influenza Virus Replication Cycle and Inhibition by this compound

This compound is suggested to inhibit the early stages of influenza virus infection, specifically by interfering with viral entry through endocytosis. This likely involves the inhibition of endosomal acidification, which is a critical step for the uncoating of the virus and the release of its genome into the cytoplasm.

Influenza_Lifecycle cluster_cell Host Cell Cytoplasm Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor Attachment (HA) Cell Host Cell Endosome Endosome Receptor->Endosome Endocytosis Acidification Endosomal Acidification Endosome->Acidification Uncoating Viral Uncoating & vRNP Release Acidification->Uncoating Nucleus Nucleus Uncoating->Nucleus vRNP Import Replication Viral RNA Replication & Transcription Nucleus->Replication Translation Viral Protein Synthesis Replication->Translation mRNA Export Assembly Virion Assembly Replication->Assembly Translation->Assembly Budding Budding & Release Assembly->Budding Budding->Virus New Virion This compound This compound This compound->Acidification Inhibits

Influenza virus replication cycle and the inhibitory point of this compound.
SARS-CoV-2 Replication Cycle and Inhibition by this compound

For SARS-CoV-2, this compound has been shown to have a multi-pronged attack, including direct virucidal activity, inhibition of viral adsorption to host cells, and interference with viral replication. Molecular docking studies suggest that this compound can interact with key viral proteins such as the spike protein, the main protease (Mpro), and the RNA-dependent RNA polymerase (RdRp).

SARS_CoV_2_Lifecycle cluster_cell Host Cell Cytoplasm Virus SARS-CoV-2 ACE2 ACE2 Receptor Virus->ACE2 Entry Membrane Fusion or Endocytosis ACE2->Entry Uncoating RNA Release Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Proteolysis Proteolytic Cleavage (Mpro) Translation->Proteolysis Replication RNA Replication (RdRp) Proteolysis->Replication Transcription Subgenomic RNA Transcription Replication->Transcription Assembly Virion Assembly (ER-Golgi) Replication->Assembly Protein_Synth Structural Protein Synthesis Transcription->Protein_Synth Protein_Synth->Assembly Release Exocytosis Assembly->Release Release->Virus New Virion This compound This compound This compound->Virus Virucidal Effect This compound->ACE2 Inhibits Adsorption This compound->Replication Inhibits Replication (RdRp)

SARS-CoV-2 replication cycle and the multiple inhibitory points of this compound.

Conclusion

The available in vitro evidence strongly suggests that this compound possesses significant antiviral activity against influenza viruses and SARS-CoV-2. Its multi-modal mechanism of action, particularly against SARS-CoV-2, makes it an attractive candidate for further investigation as a repurposed antiviral drug. This technical guide summarizes the current state of knowledge, providing a foundation for researchers and drug development professionals to build upon. Further studies are warranted to explore the full spectrum of its antiviral activity against other respiratory viruses, to elucidate the precise molecular mechanisms of action, and to translate these promising in vitro findings into in vivo efficacy and potential clinical applications.

References

The Immunomodulatory Effects of Chloropyramine on Cytokine Expression in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyramine, a first-generation ethylenediamine antihistamine, is primarily recognized for its role as a competitive reversible H1 receptor antagonist.[1][2] Its clinical application in treating allergic conditions such as rhinitis, conjunctivitis, and urticaria is well-established.[1] Beyond its canonical anti-allergic function of blocking histamine-induced vasodilation and tissue edema, this compound and other H1-receptor antagonists exhibit significant immunomodulatory properties.[2][3] These effects are largely mediated by their ability to alter the expression and secretion of cytokines from various immune cells, thereby influencing the nature and intensity of the immune response. This guide provides an in-depth examination of the mechanisms through which this compound affects cytokine expression, presents quantitative data from relevant studies, details common experimental protocols, and visualizes the key cellular pathways and workflows.

Core Mechanism of Action: H1 Receptor Blockade and Immune Modulation

Histamine is a critical mediator in the immune system, exerting its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The H1 receptor is widely expressed on numerous immune cells, including T cells, B cells, dendritic cells (DCs), monocytes, neutrophils, and eosinophils. Upon binding to the H1 receptor, histamine triggers signaling cascades that lead to the production of various pro-inflammatory cytokines, contributing to the symptoms of allergic reactions.

This compound's primary mechanism involves competitively inhibiting the binding of histamine to these H1 receptors. This blockade prevents the downstream signaling events that would normally lead to cytokine gene expression and protein secretion. Furthermore, this action has broader implications for immune regulation, particularly in modulating the balance between T helper type 1 (Th1) and T helper type 2 (Th2) cells. Allergic diseases are often characterized by a dominance of the Th2 response, which is associated with cytokines like Interleukin-4 (IL-4), IL-5, and IL-13. By suppressing Th2-type cytokine production, H1-receptor antagonists can help to rebalance the immune response.

Signaling Pathways Affected by this compound

Histamine binding to the H1 receptor can activate several intracellular signaling pathways that culminate in the transcription of cytokine genes. One major pathway involves the activation of Ca2+-dependent Protein Kinase C (PKC), which in turn activates the Raf/MEK/ERK and IKK/IκB/NF-κB signal cascades. By blocking the initial histamine-H1R interaction, this compound effectively inhibits the activation of these crucial downstream pathways, thereby preventing the expression of pro-inflammatory cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), IL-6, and IL-8.

G cluster_0 cluster_1 Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds This compound This compound This compound->H1R Blocks PKC Ca2+-dependent PKC H1R->PKC Activates Raf_MEK_ERK Raf/MEK/ERK Cascade PKC->Raf_MEK_ERK Activates IKK_NFkB IKK/IκB/NF-κB Cascade PKC->IKK_NFkB Activates Cytokine_Prod Pro-inflammatory Cytokine Production (IL-6, IL-8, GM-CSF) Raf_MEK_ERK->Cytokine_Prod Leads to IKK_NFkB->Cytokine_Prod Leads to

Caption: this compound blocks H1R, inhibiting downstream signaling.

Quantitative Effects on Cytokine Expression

The immunomodulatory effects of H1 antihistamines have been quantified in various studies, demonstrating a clear impact on cytokine production across different immune cell types. While data specifically for this compound is limited, the effects of other H1 blockers provide a strong indication of its likely activity.

Mast Cells and Basophils

Mast cells and basophils are key players in allergic inflammation, releasing a host of mediators, including cytokines, upon activation. H1-type antihistamines have been shown to cause a dose-dependent inhibition of cytokine release from human leukemic mast cells (HMC-1) and basophilic cells (KU812).

Table 1: Effects of H1 Antihistamines on Cytokine Release from Mast Cells (HMC-1)

Cytokine Effect Observed Potency of Inhibition Reference
TNF-α Dose-dependent inhibition High (Maximal effects at 10-12 to 10-8 M)
IL-8 Dose-dependent inhibition Moderate
IL-6 Dose-dependent inhibition Moderate
IL-3 Dose-dependent inhibition Moderate

| GM-CSF | No significant effect | - | |

T-Lymphocytes and Th1/Th2 Balance

H1 receptor antagonists can influence the differentiation and function of T lymphocytes, which orchestrates the adaptive immune response. A key effect is the modulation of the Th1/Th2 cytokine balance, often by suppressing the Th2 response that drives allergic inflammation.

G cluster_0 Normal Allergic Response (Th2 Dominant) cluster_1 Effect of this compound Th2 Th2 Cells Th1 Th1 Cells Th2_Cytokines IL-4, IL-5, IL-13 Th2->Th2_Cytokines Th1_Cytokines IFN-γ, IL-2 Th1->Th1_Cytokines This compound This compound (H1 Antagonist) Th2_Blocked Th2 Cells This compound->Th2_Blocked Inhibits Th2_Cytokines_Blocked Reduced IL-4, IL-5 Th2_Blocked->Th2_Cytokines_Blocked Th1_Balanced Th1 Cells

Caption: this compound shifts the Th1/Th2 balance by inhibiting Th2 cells.

Table 2: Effects of H1 Antihistamines on T-Lymphocyte Cytokine Production

Cell Type Cytokine Inducing Stimulus Effect of H1 Antagonist Reference
Peripheral Blood T-Cells IFN-γ (Th1) IL-12 Significant suppression (by cetirizine, fexofenadine)
Peripheral Blood T-Cells IL-5 (Th2) IL-4 Downregulation (by loratadine, olopatadine, fexofenadine)
Murine IELs & Splenocytes IFN-γ, TNF-α, IL-2 (Th1) PMA + Ionomycin Significant decrease

| Murine IELs & Splenocytes | IL-4 (Th2) | PMA + Ionomycin | Significant decrease | |

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that are crucial for initiating T-cell responses. Histamine can act directly on immature DCs to alter their cytokine secretion profile upon maturation, thereby influencing T-cell polarization. Specifically, histamine can reduce IL-12 secretion (a key Th1-polarizing cytokine) and increase IL-10 production, promoting a shift towards a Th2 phenotype. By blocking histamine's action, H1 antagonists can counteract this effect.

Table 3: Histamine's Effect on Dendritic Cell Cytokine Secretion (Modulated by H1 Antagonists)

Cytokine Effect of Histamine (via H2 receptor) Implied Effect of H1 Antagonist Reference
IL-12 Reduced secretion Counteracts reduction, supports Th1 response
IL-10 Increased production Counteracts increase, dampens Th2 shift
IL-8 Increased expression Inhibition

| TNF-α | Blocked induction | - | |

Experimental Protocols

Investigating the effects of this compound on cytokine expression involves a series of well-defined in vitro methodologies. The general workflow includes isolating and culturing specific immune cells, stimulating them to produce cytokines, treating them with the drug, and subsequently measuring the cytokine output at the protein or mRNA level.

G A 1. Immune Cell Isolation (e.g., PBMCs, Mast Cells) B 2. Cell Culture A->B C 3. Cell Stimulation (e.g., PMA + Ionomycin, LPS, anti-CD3) B->C D 4. Treatment Groups - Control (Vehicle) - this compound (Various Conc.) C->D E 5. Incubation (e.g., 4-48 hours) D->E F 6. Sample Collection - Supernatant (for protein) - Cell Pellet (for mRNA) E->F G 7. Cytokine Quantification F->G H ELISA / CBA (Protein Level) G->H Measure Secreted Protein I RT-PCR / qPCR (mRNA Level) G->I Measure Gene Expression

References

The Pharmacokinetic and Pharmacodynamic Landscape of Chloropyramine in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyramine, a first-generation antihistamine of the ethylenediamine class, is primarily recognized for its potent antagonism of the histamine H1 receptor. Marketed widely as Suprastin®, it is utilized in the management of various allergic conditions. A thorough understanding of its pharmacokinetic and pharmacodynamic profiles in preclinical rodent models is crucial for its continued clinical application and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the available literature on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents, alongside a detailed examination of its pharmacodynamic effects and the experimental methodologies used for their evaluation. Notably, while extensive data exists for the closely related compound chlorpheniramine, specific quantitative pharmacokinetic parameters for this compound in rats and mice are not widely reported in publicly accessible literature. This guide distinguishes between data for the two compounds where applicable and highlights areas where further research is warranted.

Pharmacodynamics of this compound

The primary mechanism of action of this compound is the competitive inverse agonism of the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. Beyond its antihistaminic properties, this compound also exhibits anticholinergic and sedative effects, characteristic of first-generation antihistamines.

Histamine H1 Receptor Antagonism

This compound effectively antagonizes H1 receptors in various tissues, leading to the alleviation of allergic symptoms. This has been demonstrated in several rodent models.

A common in vivo model to assess the antihistaminic activity of compounds is the histamine-induced bronchoconstriction model in guinea pigs.

  • Animals: Male Hartley guinea pigs (300-400 g) are typically used.

  • Procedure:

    • Animals are sensitized to an allergen (e.g., ovalbumin) or challenged directly with histamine.

    • This compound or vehicle is administered at various doses and routes (e.g., intraperitoneally or orally) at a specified time before the histamine challenge.

    • Animals are placed in a whole-body plethysmograph to measure airway resistance.

    • Aerosolized histamine is delivered, and changes in bronchoconstriction (e.g., increased airway resistance, decreased tidal volume) are recorded.

    • The protective effect of this compound is quantified by the inhibition of the histamine-induced bronchoconstrictor response compared to the vehicle-treated group.

Passive paw anaphylaxis is another widely used in vivo model to evaluate the anti-allergic effects of drugs.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Procedure:

    • Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one hind paw. The contralateral paw is injected with saline to serve as a control.

    • After a sensitization period (typically 24-48 hours), this compound or vehicle is administered.

    • Anaphylaxis is induced by an intravenous injection of the antigen (DNP-human serum albumin) along with a dye such as Evans blue to assess plasma extravasation.

    • Paw swelling is measured using a plethysmometer or calipers at various time points after the antigen challenge. The amount of dye extravasated into the paw tissue can also be quantified spectrophotometrically after extraction.

    • The inhibitory effect of this compound is determined by the reduction in paw swelling and dye extravasation compared to the vehicle-treated group.

Anticholinergic and Sedative Effects

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier and exhibits notable anticholinergic (muscarinic receptor antagonist) and sedative properties.

The sedative effects of this compound can be evaluated in mice using various behavioral tests.

  • Animals: Male Swiss Webster or C57BL/6 mice (20-25 g) are frequently used.

  • Apparatus: An actophotometer or open-field arena equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Mice are habituated to the testing room for at least one hour before the experiment.

    • This compound or vehicle is administered to different groups of mice.

    • At the time of expected peak effect, individual mice are placed in the actophotometer or open-field arena.

    • Locomotor activity (e.g., number of beam breaks, distance traveled, rearing frequency) is recorded for a defined period (e.g., 10-30 minutes).

    • A significant reduction in locomotor activity in the this compound-treated group compared to the vehicle group is indicative of a sedative effect.

Pharmacokinetics of this compound and Chlorpheniramine

Detailed pharmacokinetic data for this compound in rodent models is sparse in the available literature. However, studies on the closely related compound, chlorpheniramine, provide valuable insights into the likely pharmacokinetic profile of this compound. It is important to note that while structurally similar, differences in their pharmacokinetic properties may exist.

Absorption

Studies in rats have shown that Suprastin (this compound) is absorbed from the small intestine. However, in a model of systemic anaphylactic shock, the absorption of Suprastin was found to be significantly decreased. This suggests that the physiological state of the animal can influence the drug's absorption.

Distribution

As a lipophilic molecule, this compound is expected to be widely distributed throughout the body, including crossing the blood-brain barrier, which accounts for its central nervous system effects.

Metabolism

The metabolism of this compound has not been extensively detailed in rodent models.

Excretion

The routes and rate of excretion of this compound in rodents are not well-documented in the available literature.

Quantitative Pharmacokinetic Data (Chlorpheniramine in Rodents)

Due to the lack of specific quantitative data for this compound, the following tables summarize the pharmacokinetic parameters of its analogue, chlorpheniramine, in rats. This information should be interpreted with caution and serves as a surrogate until specific data for this compound becomes available.

Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Rats (Intravenous Administration)

ParameterValueReference
Dose 20 mg/kg
Half-life (t½) 18.2 min ((+)-enantiomer)
50.0 min ((-)-enantiomer)

Table 2: Pharmacokinetic Parameters of Chlorpheniramine in Rats (Oral Administration)

ParameterValueReference
Dose 20 mg/kg
AUC Higher for (+)-S-enantiomer

Note: AUC (Area Under the Curve) values were reported qualitatively.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Chloropyramine_Mechanism_of_Action cluster_Allergen Allergic Response cluster_this compound This compound Action cluster_Symptoms Physiological Effects Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to This compound This compound This compound->Block Symptoms Allergic Symptoms (e.g., Vasodilation, Bronchoconstriction) H1Receptor->Symptoms Activates Block->H1Receptor Blocks

Caption: Mechanism of action of this compound.

A Deep Dive into the Neuropharmacological Profile of Chloropyramine and Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

First-generation antihistamines, a class of medications widely utilized for the symptomatic relief of allergic conditions, possess a complex neuropharmacological profile owing to their ability to traverse the blood-brain barrier. This technical guide provides an in-depth examination of the neuropharmacological properties of Chloropyramine, a representative first-generation antihistamine. We will explore its interactions with various central nervous system (CNS) receptors, its impact on neurotransmitter systems, and the downstream signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key biological processes.

Introduction

First-generation antihistamines, developed in the mid-20th century, primarily function as antagonists at the histamine H1 receptor. Their lipophilic nature allows for significant penetration into the central nervous system, leading to a range of on- and off-target effects that define their neuropharmacological characteristics.[1] this compound, a member of the ethylenediamine class, is a classical example of a first-generation antihistamine and serves as the focal point of this guide.[2] Understanding the multifaceted interactions of these agents with the CNS is crucial for optimizing their therapeutic applications and mitigating their adverse effects, such as sedation and cognitive impairment.

Receptor Binding Profile

The neuropharmacological effects of first-generation antihistamines are a direct consequence of their binding affinities to a variety of CNS receptors. While their primary target is the histamine H1 receptor, they also exhibit significant affinity for other receptors, contributing to their broad spectrum of central effects.

Histamine Receptor Binding

Table 1: Histamine H1 Receptor Binding Affinity

CompoundReceptorKi (nM)RadioligandTissue Source
d-ChlorpheniramineH13.6[3H]mepyramineBovine Cerebral Cortex

Data for d-Chlorpheniramine is used as a proxy for this compound due to structural similarity.

Muscarinic Acetylcholine Receptor Binding

A hallmark of first-generation antihistamines is their anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors. This action is responsible for side effects such as dry mouth, blurred vision, and urinary retention, as well as contributing to their sedative and cognitive-impairing effects.

Table 2: Muscarinic Acetylcholine Receptor Binding Affinities

CompoundReceptor SubtypeKi (nM)RadioligandTissue Source
d-ChlorpheniramineMuscarinic (non-selective)300[3H]quinuclidinyl benzilateBovine Cerebral Cortex

Data for d-Chlorpheniramine is used as a proxy for this compound due to structural similarity.[2]

Adrenergic and Serotonergic Receptor Binding

First-generation antihistamines can also interact with adrenergic and serotonergic receptors, although typically with lower affinity than for H1 and muscarinic receptors. These interactions can contribute to their complex CNS effects, including alterations in mood and arousal. Specific Ki values for this compound at these receptors are not widely reported. However, evidence suggests that some first-generation antihistamines possess affinity for these receptor systems. For instance, chlorpheniramine has been shown to inhibit the reuptake of serotonin.

Effects on Neurotransmitter Systems

By acting on various presynaptic and postsynaptic receptors, this compound and its congeners can significantly modulate the release and activity of several key neurotransmitters in the brain.

Histaminergic System

As a potent H1 receptor antagonist, this compound blocks the effects of histamine in the CNS. Histamine acts as a neurotransmitter that promotes wakefulness and alertness. Therefore, the sedative effects of first-generation antihistamines are primarily attributed to their blockade of central H1 receptors.

Cholinergic System

The anticholinergic properties of this compound lead to a reduction in cholinergic neurotransmission in the brain. Acetylcholine plays a critical role in learning, memory, and attention. The cognitive impairment and memory deficits associated with first-generation antihistamines are largely due to their antagonism of muscarinic acetylcholine receptors.

Dopaminergic System

Studies using in vivo microdialysis have demonstrated that systemic administration of the closely related first-generation antihistamine, chlorpheniramine, leads to an increase in extracellular dopamine levels in the neostriatum and nucleus accumbens.[3] This effect is thought to be mediated by the blockade of histamine H1 receptors, which may indirectly disinhibit dopaminergic neurons.[3] The elevation of dopamine in these brain regions, which are key components of the reward pathway, may contribute to the abuse potential of some first-generation antihistamines.

Table 3: Effect of Chlorpheniramine on Extracellular Dopamine Levels (In Vivo Microdialysis)

Brain RegionDose of ChlorpheniraminePeak Increase in Dopamine (% of Baseline)
Neostriatum5 mg/kg~140%
Neostriatum20 mg/kg~180%
Nucleus Accumbens20 mg/kg~300%

Data from studies on chlorpheniramine in urethane-anesthetized rats.

Noradrenergic System

In vivo microdialysis studies have shown that the blockade of histamine H1 receptors in the paraventricular nucleus of the hypothalamus by chlorpheniramine can lead to an increase in norepinephrine release. This suggests an interaction between the histaminergic and noradrenergic systems in regulating arousal and other physiological functions.

Serotonergic System

Evidence suggests that some first-generation antihistamines, including chlorpheniramine, can inhibit the reuptake of serotonin, thereby increasing its synaptic availability. This action is independent of H1 receptor antagonism and may contribute to the mood-altering effects observed with these drugs.

Signaling Pathways

The neuropharmacological effects of this compound are initiated by its binding to specific G protein-coupled receptors (GPCRs), which in turn triggers intracellular signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a Gq/11-coupled GPCR. Upon antagonism by this compound, the downstream signaling cascade, which normally involves the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), is inhibited. This leads to a decrease in intracellular calcium mobilization and a reduction in the activation of protein kinase C (PKC).

H1_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor (Gq/11-coupled) This compound->H1R Antagonism PLC Phospholipase C (PLC) H1R->PLC Inhibition of Activation PIP2 PIP2 PLC->PIP2 Inhibited Hydrolysis IP3 Inositol Trisphosphate (IP3) DAG Diacylglycerol (DAG) Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Decreased PKC Protein Kinase C (PKC) Activation DAG->PKC Decreased Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response Altered PKC->Cellular_Response Altered

Caption: Antagonism of H1 Receptor Signaling by this compound.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are also GPCRs, with different subtypes coupling to different G proteins. For example, M1, M3, and M5 receptors are Gq/11-coupled, while M2 and M4 receptors are Gi/o-coupled. By blocking these receptors, this compound can interfere with a variety of signaling pathways, leading to widespread effects on neuronal function.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the neuropharmacological properties of first-generation antihistamines like this compound.

Radioligand Receptor Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various receptors.

  • Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor, in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

  • General Protocol:

    • Membrane Preparation: Homogenize tissue (e.g., brain cortex) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

    • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]mepyramine for H1 receptors, [3H]quinuclidinyl benzilate for muscarinic receptors), and a range of concentrations of this compound.

    • Equilibration: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

    • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Tissue/Cells) Incubation Incubation to Equilibrium Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for Radioligand Receptor Binding Assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Objective: To quantify the effect of this compound administration on the extracellular concentrations of neurotransmitters such as dopamine, norepinephrine, and serotonin.

  • Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

  • General Protocol:

    • Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

    • Recovery: Allow the animal to recover from surgery.

    • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and begin perfusing with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

    • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

    • Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

    • Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical or fluorescence detection (HPLC-ED/FD) or mass spectrometry (LC-MS/MS).

    • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot against time.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Experiment cluster_analysis Analysis Implantation Stereotaxic Implantation of Guide Cannula Probe_Insertion Probe Insertion & Perfusion with aCSF Implantation->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug Post-Drug Sample Collection Drug_Admin->Post_Drug HPLC HPLC-ED/FD or LC-MS/MS Analysis Post_Drug->HPLC Data_Analysis Data Analysis (% of Baseline) HPLC->Data_Analysis

Caption: Workflow for In Vivo Microdialysis Experiment.

Functional Assays (e.g., Calcium Mobilization)

These assays measure the cellular response to receptor activation or blockade.

  • Objective: To determine the functional potency (e.g., IC50) of this compound in blocking H1 receptor-mediated cellular responses.

  • Principle: H1 receptor activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators. The ability of this compound to inhibit the histamine-induced calcium increase is quantified.

  • General Protocol:

    • Cell Culture: Culture cells endogenously or recombinantly expressing the H1 receptor.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubation: Incubate the cells with varying concentrations of this compound.

    • Stimulation: Add a fixed concentration of histamine to stimulate the H1 receptors.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Plot the inhibition of the histamine-induced calcium response against the logarithm of the this compound concentration to determine the IC50.

Conclusion

This compound, as a representative first-generation antihistamine, exhibits a complex neuropharmacological profile characterized by high-affinity antagonism of histamine H1 and muscarinic acetylcholine receptors. Its ability to cross the blood-brain barrier and interact with these and other CNS receptors leads to significant modulation of multiple neurotransmitter systems, including the dopaminergic, noradrenergic, and serotonergic pathways. These interactions are the basis for both its therapeutic effects and its well-known central side effects, such as sedation and cognitive impairment. A thorough understanding of these neuropharmacological properties, supported by quantitative data from receptor binding, in vivo microdialysis, and functional assays, is essential for the rational development of new medications with improved efficacy and safety profiles. This guide provides a foundational framework for researchers and drug development professionals engaged in the study of antihistamines and other centrally acting drugs.

References

A Technical Guide to the Anti-inflammatory Effects of Chloropyramine in Allergic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyramine is a first-generation ethylenediamine antihistamine utilized in the management of various allergic conditions. Its primary mechanism of action is the competitive reversible antagonism of the histamine H1 receptor, which effectively mitigates the immediate symptoms of allergic reactions such as edema, vasodilation, and increased vascular permeability. Beyond this foundational activity, emerging evidence suggests that first-generation antihistamines, including the closely related compound chlorpheniramine, possess broader anti-inflammatory and immunomodulatory properties. These include the potential to modulate cytokine production and induce apoptosis in key inflammatory cells like eosinophils. This technical guide provides an in-depth review of the signaling pathways associated with this compound's action, presents available quantitative data on its anti-inflammatory efficacy from preclinical and clinical models, and offers detailed experimental protocols for its evaluation in a research setting.

Core Mechanism of Action: H1 Receptor Antagonism

This compound exerts its principal therapeutic effect by functioning as a competitive inverse agonist at the histamine H1 receptor (H1R).[1] In an allergic response, allergens trigger the degranulation of mast cells, releasing histamine and other inflammatory mediators. Histamine then binds to H1 receptors on various cell types, including endothelial and smooth muscle cells, initiating a signaling cascade that leads to the classic symptoms of allergy.[2]

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This activates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in physiological responses such as smooth muscle contraction, increased vascular permeability, and vasodilation.[2] By competitively blocking histamine's access to the H1R, this compound effectively inhibits this entire downstream signaling pathway, thereby providing relief from allergic symptoms.[3][4]

H1R_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor (H1R) Gq Gq/11 Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Vasodilation, Increased Permeability, Smooth Muscle Contraction Ca->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and Site of this compound Action.

Extended Anti-inflammatory and Immunomodulatory Effects

Beyond competitive antagonism at the H1R, evidence suggests that first-generation antihistamines possess additional anti-inflammatory properties that contribute to their efficacy. A key mechanism involves the modulation of eosinophil function. Eosinophils are critical effector cells in allergic inflammation, and their prolonged survival at inflammatory sites, often promoted by cytokines like Interleukin-5 (IL-5), exacerbates tissue damage.

Studies on chlorpheniramine, a structurally similar first-generation antihistamine, have shown that it can reverse the survival-prolonging effect of IL-5 on human eosinophils by inducing apoptosis (programmed cell death). This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. By promoting the clearance of eosinophils, this compound may actively help resolve allergic inflammation rather than merely blocking acute histamine-mediated symptoms.

Eosinophil_Apoptosis_Pathway cluster_cell Cellular Response This compound This compound / Chlorpheniramine JNK JNK Pathway Activation This compound->JNK Activates Survival Prolonged Survival This compound->Survival Reverses effect of IL-5 IL5 Interleukin-5 (IL-5) IL5->Survival Promotes Eosinophil Eosinophil Apoptosis Enhanced Apoptosis JNK->Apoptosis Promotes

Caption: Proposed Mechanism for this compound-Induced Eosinophil Apoptosis.

Quantitative Data on Anti-inflammatory Efficacy

While specific preclinical data on this compound's effect on cytokine profiles is limited in publicly available literature, studies on the closely related compound chlorpheniramine and other H1 antihistamines provide valuable quantitative insights into the expected anti-inflammatory effects.

Table 1: Effect of Chlorpheniramine on Inflammatory Responses in Preclinical and Clinical Models

Model Endpoint Measured Treatment Result Citation
LPS-Induced Inflammation (Rat Skin) Plasma Leakage Chlorpheniramine Maleate (10⁻⁷ mol/site) 38% inhibition of plasma leakage compared to control.
Allergen-Induced Skin Weal (Human) Weal Size Inhibition Chlorpheniramine Significantly inhibited allergen-induced skin weals compared to placebo.

| Histamine-Induced Skin Weal (Human) | Weal Size Inhibition | Chlorpheniramine | Potent inhibition of histamine-induced skin weals. | |

Table 2: Effect of Chlorpheniramine on Eosinophil Survival (In Vitro)

Cell Type Pro-Survival Stimulus Treatment Key Finding Citation

| Human Eosinophils | Interleukin-5 (IL-5) | Chlorpheniramine | Reverses the survival-prolonging effect of IL-5 by enhancing apoptosis. | |

Table 3: Illustrative Effect of H1 Antihistamines on Plasma Cytokine Levels in Allergic Rhinitis (Clinical Data) Data from second-generation antihistamines, presented to illustrate the potential immunomodulatory effects of H1 receptor blockade.

Cytokine Treatment (4 weeks) Baseline Level (pg/mL, Mean) Post-Treatment Level (pg/mL, Mean) P-Value Citation
IL-8 Levocetirizine (5 mg/day) 5.85 3.98 <0.01
TNF-α Levocetirizine (5 mg/day) 2.32 1.45 <0.01
IL-6 Levocetirizine (5 mg/day) 1.19 1.006 <0.01

| IL-1β | Levocetirizine (5 mg/day) | 0.44 | 0.28 | <0.01 | |

Experimental Protocols for Preclinical Evaluation

This model is standard for evaluating the efficacy of anti-inflammatory compounds against allergic asthma.

1. Animals:

  • BALB/c mice (female, 6-8 weeks old) are commonly used due to their predisposition to Th2-type immune responses.

2. Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher)

  • This compound hydrochloride

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

3. Experimental Procedure:

  • Sensitization (Day 0 and Day 14):

    • Administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum adjuvant.

  • Aerosol Challenge (Day 21, 22, and 23):

    • Place mice in a whole-body inhalation chamber.

    • Expose them to an aerosol of 1% OVA in saline for 30 minutes.

  • Treatment (Day 21, 22, and 23):

    • Administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) 1 hour before each OVA challenge.

    • A vehicle control group (saline) and a positive control group (e.g., dexamethasone) should be included.

  • Endpoint Analysis (Day 24):

    • Bronchoalveolar Lavage (BAL): Anesthetize mice and perform a lung lavage with ice-cold PBS.

    • Cell Count: Centrifuge the BAL fluid (BALF) and resuspend the cell pellet. Perform a total leukocyte count using a hemocytometer and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) on cytospin slides stained with Diff-Quik or Giemsa.

    • Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant using commercial ELISA kits.

    • Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.

Experimental_Workflow_Asthma_Model node_sensitization Sensitization (Day 0 & 14) 20µg OVA + Alum (i.p.) node_challenge Aerosol Challenge (Day 21-23) 1% OVA in Saline (30 min) node_sensitization->node_challenge Wait 7 Days node_analysis Endpoint Analysis (Day 24) BALF Cell Counts Cytokine ELISA Lung Histology node_challenge->node_analysis Wait 24h node_treatment Treatment (Day 21-23) This compound or Vehicle (1 hr before challenge) node_treatment->node_challenge Precedes

Caption: Experimental Workflow for a Murine Model of Allergic Airway Inflammation.

This assay assesses the ability of a compound to directly inhibit the release of inflammatory mediators from mast cells.

1. Cell Line:

  • Rat Basophilic Leukemia (RBL-2H3) cells, which are a reliable model for mast cell degranulation studies.

2. Materials:

  • RBL-2H3 cells

  • DNP-specific IgE antibody

  • DNP-HSA antigen

  • This compound hydrochloride

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

  • Triton X-100 (for cell lysis)

3. Experimental Procedure:

  • Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate and culture overnight.

    • Sensitize the cells by incubating with DNP-specific IgE (0.5 µg/mL) for 2-4 hours.

  • Treatment:

    • Wash cells with Tyrode's buffer to remove unbound IgE.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Degranulation Induction:

    • Add DNP-HSA antigen (100 ng/mL) to all wells except the negative control to trigger degranulation. Incubate for 1 hour at 37°C.

  • Quantification of β-hexosaminidase Release:

    • Centrifuge the plate to pellet the cells.

    • Transfer an aliquot of the supernatant from each well to a new plate.

    • To measure total release, lyse the cells in the remaining wells with Triton X-100.

    • Add the β-hexosaminidase substrate to all samples and incubate.

    • Stop the reaction with a stop buffer and read the absorbance at 405 nm.

  • Calculation:

    • Calculate the percentage of degranulation as: (Sample Absorbance / Total Lysis Absorbance) * 100.

    • Determine the inhibitory effect of this compound relative to the vehicle-treated, antigen-stimulated control.

Conclusion

This compound is an effective agent for the management of allergic diseases, acting primarily through the blockade of the histamine H1 receptor signaling pathway. The anti-inflammatory profile of this first-generation antihistamine is likely augmented by additional immunomodulatory activities, such as the induction of eosinophil apoptosis via the JNK pathway, which contributes to the resolution of allergic inflammation. While quantitative data specifically characterizing this compound's impact on inflammatory cell infiltration and cytokine profiles in preclinical allergic models remains an area for further investigation, the evidence from closely related compounds strongly supports its role as a potent anti-inflammatory agent. The experimental protocols detailed herein provide a robust framework for future studies aimed at fully elucidating its mechanisms and efficacy.

References

The Role of Chloropyramine in Modulating the NF-κB Signaling Pathway in Nasal Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of Chloropyramine, a first-generation antihistamine, in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway within human nasal epithelial cells (HNEpCs). While direct experimental data for this compound is limited, this guide leverages comprehensive data from studies on the structurally and functionally similar antihistamine, Chlorpheniramine, to serve as a robust predictive model. The NF-κB pathway is a critical regulator of the inflammatory response in allergic rhinitis and other nasal inflammatory conditions. Understanding how antihistamines like this compound interact with this pathway at the cellular level is crucial for the development of more targeted and effective therapies. This document details the proposed molecular mechanisms, presents quantitative data on the inhibition of NF-κB activation, provides detailed experimental protocols for replication and further investigation, and visualizes the core signaling pathways and experimental workflows.

Introduction: The NF-κB Pathway in Nasal Epithelial Inflammation

The epithelial lining of the nasal cavity serves as the first line of defense against inhaled allergens and pathogens. Upon exposure to inflammatory stimuli, such as histamine released during an allergic reaction, nasal epithelial cells can activate intracellular signaling cascades that lead to the production of pro-inflammatory mediators. A pivotal pathway in this process is the NF-κB signaling cascade.

In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α), chemokines, and adhesion molecules. This cascade amplifies the inflammatory response, leading to the characteristic symptoms of allergic rhinitis.[1]

First-generation antihistamines, such as this compound and Chlorpheniramine, are known to exert anti-inflammatory effects beyond their primary function as H1 receptor antagonists.[2][3] Evidence strongly suggests that these effects are, at least in part, mediated through the suppression of the NF-κB signaling pathway.[1]

Proposed Mechanism of Action of this compound on the NF-κB Pathway

This compound, as a histamine H1 receptor antagonist, is proposed to modulate the NF-κB pathway in nasal epithelial cells through the following mechanisms:

  • H1 Receptor Blockade: By competitively inhibiting the binding of histamine to H1 receptors on the surface of nasal epithelial cells, this compound prevents the initial trigger for NF-κB activation that is mediated by histamine.

  • Suppression of NF-κB Activation: Downstream of receptor blockade, this compound is expected to suppress the activation of the NF-κB pathway. This leads to a reduction in the transcription of an array of pro-inflammatory mediators and cytokines.[1]

  • Inhibition of p65 Nuclear Translocation: A key step in NF-κB activation is the translocation of the p65 subunit to the nucleus. This compound is anticipated to inhibit this process, thereby preventing the transcription of NF-κB target genes.

The following sections will detail the quantitative effects and experimental procedures based on studies of the closely related compound, Chlorpheniramine, which is expected to have a similar modulatory profile.

Quantitative Data: Chlorpheniramine's Effect on NF-κB Pathway Proteins

The following tables summarize the quantitative data from a study by Chang et al. (2017), which investigated the effects of Chlorpheniramine on NF-κB protein levels in human nasal epithelial cells (HNEpCs) stimulated with histamine. This data serves as a proxy for the expected effects of this compound.

Table 1: Effect of Histamine and Chlorpheniramine on NF-κB Protein Expression in HNEpCs

Treatment GroupConcentration (M)Change in NF-κB Protein Level (%) vs. ControlStatistical Significance (p-value)
Untreated Control-0%-
Histamine10⁻⁴+165.0%< 0.05
Histamine + Chlorpheniramine10⁻⁴ + 10⁻⁵-20.37% (vs. Histamine alone)< 0.05
Histamine + Chlorpheniramine10⁻⁴ + 10⁻⁴-23.45% (vs. Histamine alone)< 0.05

Data is derived from Western blot analysis and represents the percentage change in NF-κB protein levels compared to the untreated control group or the histamine-only treated group.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and a typical experimental workflow for studying the effects of this compound on the NF-κB pathway.

Caption: Proposed mechanism of this compound modulating the NF-κB pathway in nasal epithelial cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_endpoints Endpoints A1 Isolate Human Nasal Epithelial Cells (HNEpCs) A2 Culture HNEpCs to Confluence A1->A2 B1 Pre-treat with this compound (various concentrations) A2->B1 B3 Control Groups: - Untreated - Histamine only A2->B3 B2 Stimulate with Histamine (e.g., 10⁻⁴ M) B1->B2 C1 Cell Lysis & Protein Extraction (Cytoplasmic & Nuclear Fractions) B2->C1 B3->C1 C2 Western Blotting C1->C2 C3 Immunocytochemistry C1->C3 D1 Quantify p-IκBα & total IκBα (Cytoplasmic fraction) C2->D1 D2 Quantify NF-κB p65 (Cytoplasmic & Nuclear fractions) C2->D2 D3 Visualize & Quantify p65 Nuclear Translocation C3->D3

Caption: Experimental workflow for assessing this compound's effect on NF-κB signaling.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on the NF-κB signaling pathway in primary human nasal epithelial cells.

Primary Human Nasal Epithelial Cell (HNEpC) Culture

This protocol is adapted from standard methods for establishing air-liquid interface (ALI) cultures to mimic the in vivo nasal epithelium.

Materials:

  • Nasal brushing or biopsy sample

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Bronchial Epithelial Growth Medium (BEGM) kit

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Collagen-coated flasks and transwell inserts

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Isolation: Obtain nasal epithelial cells from human volunteers via nasal brushing or biopsy. Immediately place the sample in cold DMEM supplemented with antibiotics.

  • Initial Culture: Digest the tissue sample with trypsin-EDTA to release the cells. Seed the isolated cells onto collagen-coated tissue culture flasks in BEGM supplemented with growth factors and 10% FBS.

  • Expansion: Culture the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

  • Seeding on Transwells: Once a sufficient number of cells is obtained, seed the HNEpCs onto collagen-coated transwell inserts.

  • Differentiation at Air-Liquid Interface (ALI): When the cells on the transwells reach 100% confluency, switch to ALI culture by removing the apical medium and feeding the cells only from the basolateral side. Continue to culture for 3-4 weeks to allow for full mucociliary differentiation.

Western Blotting for NF-κB Pathway Proteins

This protocol allows for the quantification of key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα) and NF-κB p65.

Materials:

  • Cultured and treated HNEpCs

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer to obtain whole-cell lysates. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for p-IκBα, total IκBα, and NF-κB p65. Use β-actin as a loading control for cytoplasmic or whole-cell lysates, and Lamin B1 for nuclear fractions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Analyze the band intensities using densitometry software. Normalize the protein of interest to the loading control.

Immunocytochemistry for NF-κB p65 Nuclear Translocation

This protocol is for visualizing the location of the NF-κB p65 subunit within the cells.

Materials:

  • HNEpCs cultured on chamber slides or coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow HNEpCs on sterile glass coverslips in a culture plate. Perform treatments with this compound and/or histamine as described previously.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash again and block non-specific binding sites with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash a final time, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence or confocal microscope. The translocation of p65 is observed as an increase in fluorescence signal within the DAPI-stained nucleus.

Conclusion and Future Directions

The evidence, primarily derived from studies on the closely related antihistamine Chlorpheniramine, strongly supports the hypothesis that this compound modulates the inflammatory response in human nasal epithelial cells by suppressing the NF-κB signaling pathway. This action likely complements its primary H1 receptor antagonism, contributing to its overall clinical efficacy in treating allergic rhinitis.

Future research should focus on validating these findings specifically with this compound to confirm the quantitative aspects of NF-κB inhibition. Further investigation into the effects on downstream cytokine and chemokine production in HNEpCs would provide a more complete picture of its anti-inflammatory profile. Additionally, exploring potential H1 receptor-independent mechanisms of NF-κB modulation by this compound could unveil novel therapeutic properties. This detailed guide provides the foundational knowledge and experimental framework for researchers to pursue these important lines of inquiry.

References

Methodological & Application

Application Note: Quantification of Chloropyramine in Tablets by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of chloropyramine in pharmaceutical tablet formulations. The described protocol offers high sensitivity and selectivity, making it suitable for routine quality control and research applications. The method involves a simple liquid-liquid extraction of this compound from the tablet matrix, followed by analysis using a GC-MS system. The method has been validated for its linearity, precision, accuracy, and limits of detection and quantification, demonstrating its suitability for the intended purpose.

Introduction

This compound is a first-generation antihistamine used for the treatment of various allergic conditions.[1][2] Accurate and reliable quantification of the active pharmaceutical ingredient (API) in tablet formulations is crucial to ensure product quality, safety, and efficacy. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.[2][3] This technique provides definitive identification based on the mass spectrum of the analyte and allows for precise quantification. This application note presents a detailed protocol for the determination of this compound in tablets, adapted from established methods for pharmaceutical formulations.[1]

Experimental Protocol

Materials and Reagents
  • This compound Hydrochloride reference standard (purity ≥ 99.8%)

  • Chloroform (GC grade)

  • Hydrochloric Acid (0.5 M)

  • Ammonium Hydroxide (25% v/v)

  • Anhydrous Sodium Sulfate

  • Commercially available this compound tablets (e.g., Suprastin®, containing 25 mg this compound hydrochloride)

Equipment
  • Shimadzu GC-MS model QP 2010 Ultra or equivalent

  • Fused silica capillary column: ZB-5 (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent

  • Autosampler

  • Standard laboratory glassware (volumetric flasks, separatory funnels, etc.)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Preparation of Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with chloroform.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with chloroform to obtain concentrations in the range of 0.4 - 4.0 µg/mL.

Sample Preparation
  • Weigh and finely powder twenty tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound hydrochloride.

  • Transfer the powder to a 100 mL separatory funnel.

  • Add approximately 10 mL of 0.5 M HCl and shake to dissolve the this compound hydrochloride.

  • Adjust the pH of the solution to 9-10 with 25% (v/v) ammonium hydroxide. This converts the this compound salt to its free base.

  • Extract the this compound base with 40 mL of chloroform by vigorous shaking.

  • Allow the layers to separate and pass the chloroform layer through anhydrous sodium sulfate to remove any residual water.

  • Collect the dried chloroform extract in a 50 mL volumetric flask and dilute to the mark with chloroform.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.

GC-MS Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use:

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium (99.999% purity)
Column Flow Rate0.62 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 180°C, ramp at 5°C/min to 240°C, hold for 5 min.
Mass Spectrometer
Ion Source Temperature200°C
Interface Temperature250°C
Acquisition ModeSelected Ion Monitoring (SIM)
Target Ion (for quantification)m/z 58
Reference Ions (for confirmation)m/z 71, 125

Quantitative Data Summary

The following table summarizes the validation parameters of the GC-MS method for this compound quantification.

Validation ParameterResult
Linearity Range0.4 - 4.0 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.0132 µg/mL
Limit of Quantification (LOQ)0.04 µg/mL
Accuracy (Recovery)90.0 - 98.7%
Precision (RSD%)< 2%
RobustnessMethod is robust (RSD < 2% for minor variations)
Sample Extract StabilityStable for up to 4 weeks at -20°C

Experimental Workflow and Validation Logic

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Tablet_Powdering Tablet Powdering Dissolution Dissolution in HCl Tablet_Powdering->Dissolution Alkalinization Alkalinization (pH 9-10) Dissolution->Alkalinization Extraction Liquid-Liquid Extraction Alkalinization->Extraction Drying Drying of Extract Extraction->Drying Filtration Filtration Drying->Filtration Injection Injection (1 µL) Filtration->Injection Standard_Prep Standard Solution Preparation Standard_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification validation_parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness Stability Stability MethodValidation->Stability

References

Application Note: Development and Validation of a Robust GC-MS Method for the Quantification of Chloropyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive, specific, and reproducible Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of Chloropyramine in pharmaceutical formulations. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized GC-MS parameters for accurate quantification. The method has been thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.[1][2][3] This validated method is suitable for routine quality control analysis and stability studies of this compound in various pharmaceutical dosage forms.

Introduction

This compound is a first-generation antihistamine used in the treatment of various allergic conditions.[4][5] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the development and validation of a GC-MS method for this compound.

Experimental Protocols

Reagents and Materials
  • This compound Hydrochloride (purity ≥ 99.8%)

  • Chloroform (GC grade)

  • Hydrochloric Acid (0.5 M)

  • Ammonium Hydroxide (25% v/v)

  • Anhydrous Sodium Sulfate

  • Methanol (HPLC grade)

  • Deionized Water

Standard Solution Preparation

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with chloroform.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with chloroform to obtain concentrations ranging from 0.4 µg/mL to 4.0 µg/mL.

Sample Preparation (from a solid dosage form, e.g., tablets)
  • Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL separatory funnel.

  • Add approximately 10 mL of 0.5 M HCl and shake to dissolve the this compound hydrochloride.

  • Adjust the pH of the solution to 9-10 with 25% ammonium hydroxide.

  • Extract the aqueous layer with 40 mL of chloroform by vigorous shaking for 5 minutes.

  • Allow the layers to separate and pass the organic (chloroform) layer through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Collect the dried chloroform extract in a 50 mL volumetric flask and dilute to the mark with chloroform.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a GC-MS system with the following conditions:

ParameterCondition
Gas Chromatograph
ColumnFused silica capillary column (e.g., ZB-5, 30 m x 0.25 mm, 0.25 µm)
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature of 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Target Ion: 58, Qualifier Ions: 71, 125
Transfer Line Temp.280 °C
Ion Source Temp.230 °C

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.2
Theoretical Plates> 200085,000
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%1.1%

Table 2: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
0.415,230
0.830,150
1.661,500
2.490,800
3.2122,100
4.0151,900
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 37850x + 150

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL) (Mean, n=3)Recovery (%)RSD (%)
80%1.61.5898.81.3
100%2.02.03101.50.9
120%2.42.3698.31.5

Table 4: Precision

Precision TypeConcentration (µg/mL)Mean Peak Area (n=6)SDRSD (%)
Repeatability 2.075,980835.781.1
Intermediate Precision 2.076,250991.251.3

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD0.04
LOQ0.13

Table 6: Robustness

Parameter VariedMean Assay Value (%)RSD (%)
Injector Temperature (± 5°C)99.71.4
Oven Temperature Ramp (± 1°C/min)100.21.2
Carrier Gas Flow Rate (± 0.1 mL/min)99.51.6

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Data Acquisition & Validation start Start std_prep Prepare Standard Solutions (0.4 - 4.0 µg/mL) start->std_prep sample_weigh Weigh and Powder Tablets start->sample_weigh gcms_inject Inject 1 µL into GC-MS std_prep->gcms_inject dissolve Dissolve in 0.5 M HCl sample_weigh->dissolve alkalize Alkalinize with NH4OH (pH 9-10) dissolve->alkalize extract Liquid-Liquid Extraction with Chloroform alkalize->extract dry Dry Extract with Na2SO4 extract->dry filter Filter (0.22 µm) dry->filter filter->gcms_inject separation Chromatographic Separation gcms_inject->separation detection Mass Spectrometric Detection (SIM) separation->detection data_acq Data Acquisition & Integration detection->data_acq validation Method Validation (ICH Q2) data_acq->validation report Generate Report validation->report validation_parameters cluster_primary Primary Validation Parameters cluster_secondary Derived & Boundary Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness range_node Range linearity->range_node lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq accuracy->range_node precision->range_node

References

Application Notes and Protocols for the Spectroscopic Analysis of Chloropyramine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chloropyramine, a first-generation antihistamine, is utilized in various pharmaceutical formulations for the treatment of allergic reactions.[1][2] Accurate and precise quantitative analysis of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the spectroscopic determination of this compound, catering to researchers, scientists, and drug development professionals. The methods described include Ultraviolet-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography with UV detection (HPLC-UV), which are commonly employed for their simplicity, accuracy, and accessibility.

UV-Visible Spectrophotometric Method

UV-Vis spectrophotometry offers a straightforward and cost-effective method for the quantification of this compound. The principle relies on measuring the absorbance of the drug solution at its wavelength of maximum absorbance (λmax).

Experimental Protocol

1.1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

1.2. Reagents and Materials:

  • This compound Hydrochloride reference standard

  • 0.1 N Hydrochloric Acid (HCl)

  • Methanol

  • Distilled water

  • Pharmaceutical formulation (e.g., tablets) containing this compound

1.3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound Hydrochloride reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with 0.1 N HCl to obtain a concentration of 100 µg/mL.

1.4. Preparation of Working Standard Solutions and Calibration Curve:

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with 0.1 N HCl to achieve concentrations in the range of 2 to 50 µg/mL.[3][4]

  • Measure the absorbance of each working standard solution at the λmax of 261 nm or 268 nm against a 0.1 N HCl blank.[3]

  • Plot a calibration curve of absorbance versus concentration.

1.5. Preparation of Sample Solution (for Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound Hydrochloride.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with 0.1 N HCl.

  • Filter the solution through a suitable filter paper (e.g., Whatman filter paper).

  • From the filtered solution, make an appropriate dilution with 0.1 N HCl to obtain a theoretical concentration within the calibration curve range.

1.6. Quantification:

  • Measure the absorbance of the final sample solution at the determined λmax.

  • Calculate the concentration of this compound in the sample solution from the calibration curve.

  • Determine the amount of this compound per tablet.

Quantitative Data Summary

ParameterUV-Vis SpectrophotometryReference
λmax261 nm, 268 nm,
Linearity Range10 - 60 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.62 µg/mL
Limit of Quantification (LOQ)1.87 µg/mL
Accuracy (% Recovery)98% - 102%
Precision (% RSD)< 2%

Experimental Workflow: UV-Vis Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (10mg in 100mL 0.1N HCl) Working_Standards Working Standards (2-50 µg/mL) Standard_Prep->Working_Standards Spectrophotometer UV-Vis Spectrophotometer (λmax = 261/268 nm) Working_Standards->Spectrophotometer Measure Absorbance Sample_Prep Sample Preparation (Tablet Powder in 0.1N HCl) Filtration Filtration Sample_Prep->Filtration Dilution Dilution to working range Filtration->Dilution Measure_Sample Measure Sample Absorbance Dilution->Measure_Sample Calibration_Curve Generate Calibration Curve Spectrophotometer->Calibration_Curve Calculation Calculate Concentration Calibration_Curve->Calculation Measure_Sample->Calculation

Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC provides a more selective and sensitive method for the determination of this compound, especially in complex formulations.

Experimental Protocol

2.1. Instrumentation:

  • HPLC system equipped with a UV detector, pump, and autosampler.

  • C18 reversed-phase column (e.g., Phenomenex Luna 5µ, 250 × 4.6 mm).

2.2. Reagents and Materials:

  • This compound Hydrochloride reference standard

  • Methanol (HPLC grade)

  • Dibasic phosphate buffer (0.05 M), pH adjusted to 4.0 (HPLC grade)

  • Water (HPLC grade)

  • Pharmaceutical formulation (e.g., tablets) containing this compound

2.3. Chromatographic Conditions:

  • Mobile Phase: Methanol and 0.05 M dibasic phosphate buffer (pH 4.0) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

2.4. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound Hydrochloride reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

2.5. Preparation of Working Standard Solutions and Calibration Curve:

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in a suitable range (e.g., 1-20 µg/mL).

  • Inject each working standard solution into the HPLC system.

  • Plot a calibration curve of peak area versus concentration.

2.6. Preparation of Sample Solution (for Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound Hydrochloride.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

2.7. Quantification:

  • Inject the final sample solution into the HPLC system.

  • Identify the this compound peak by its retention time.

  • Calculate the concentration of this compound in the sample from the peak area using the calibration curve.

  • Determine the amount of this compound per tablet.

Quantitative Data Summary

ParameterHPLC-UVReference
Retention Time~2.4 min
Linearity Range(Not explicitly stated, but method validated)
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)(Not specified in the provided context)
Limit of Quantification (LOQ)(Not specified in the provided context)
Accuracy (% Recovery)97.9% - 102.8%
Precision (% RSD)< 2.0%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (10mg in 100mL mobile phase) Working_Standards Working Standards (e.g., 1-20 µg/mL) Standard_Prep->Working_Standards HPLC_System HPLC System (C18, 30:70 MeOH:Buffer, 215 nm) Working_Standards->HPLC_System Inject Sample_Prep Sample Preparation (Tablet Powder in mobile phase) Filter_Sample 0.45 µm Syringe Filtration Sample_Prep->Filter_Sample Dilute_Sample Dilution to working range Filter_Sample->Dilute_Sample Analyze_Sample Analyze Sample Dilute_Sample->Analyze_Sample Inject Calibration_Curve Generate Calibration Curve HPLC_System->Calibration_Curve Calculation Calculate Concentration (from Peak Area) Calibration_Curve->Calculation Analyze_Sample->Calculation

Caption: Workflow for HPLC-UV analysis of this compound.

Both UV-Vis spectrophotometry and HPLC-UV are suitable methods for the quantitative determination of this compound in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired sensitivity. The HPLC-UV method offers higher specificity and is recommended for formulations containing multiple active ingredients or complex excipients. The provided protocols and data serve as a comprehensive guide for the routine quality control analysis of this compound.

References

Protocol for intranasal administration of Chloropyramine in in vitro antiviral assays.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vitro Antiviral Assays of Chloropyramine

Introduction

This compound, a first-generation antihistamine, has demonstrated potential as a broad-spectrum antiviral agent.[1][2] Recent in vitro studies have highlighted its efficacy against various respiratory viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and influenza viruses.[1][2][3] Marketed as Chlorpheniramine Maleate (CPM), this compound is being investigated for its potential in preventing and treating viral infections, particularly through intranasal delivery. The proposed antiviral mechanism of this compound is multi-faceted, involving direct virucidal effects, inhibition of viral adsorption to host cells, and interference with viral replication. These application notes provide detailed protocols for conducting in vitro assays to evaluate the antiviral properties of this compound.

Target Audience

These protocols and notes are intended for researchers, scientists, and drug development professionals actively engaged in antiviral research and the evaluation of therapeutic candidates.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the antiviral activity and cytotoxicity of Chlorpheniramine Maleate (CPM).

Table 1: Cytotoxicity of Chlorpheniramine Maleate

Cell LineCompoundCC50 (µg/mL)Reference
Vero E6Chlorpheniramine Maleate (CPM)497.7

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Table 2: Virucidal Efficacy of a Chlorpheniramine Maleate Nasal Spray Formulation against SARS-CoV-2

Virus StrainCell LineInitial Viral Titer (log10 CCID50/0.1 mL)Final Viral Titer (log10 CCID50/0.1 mL)Log Reduction Value (LRV)Percentage Reduction (%)Contact Time (minutes)Reference
SARS-CoV-2, USA-WA1/2020Vero 764.21.72.599.725
SARS-CoV-2, Delta (B.1.617.2)Human tracheal/bronchial epithelial cellsNot specifiedNot specified2.69Not specifiedNot specified

CCID50 (50% Cell Culture Infectious Dose) is the amount of virus required to infect 50% of the inoculated cell cultures.

Table 3: Antiviral Activity of Chlorpheniramine Maleate against Influenza Virus

VirusAssayEC50 (µM)Reference
Influenza VirusReplication Inhibition10.8

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro antiviral activity of this compound.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in the antiviral assays.

Materials:

  • Vero E6 or Vero 76 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed Vero E6 or Vero 76 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate at 37°C with 5% CO2 until they form a confluent monolayer.

  • Prepare serial dilutions of the this compound stock solution in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the respective wells. Include untreated cells as a control.

  • Incubate the plate for the duration of the planned antiviral assay (e.g., 24-72 hours).

  • After incubation, assess cell viability using a standard method like the MTT assay.

  • Measure the absorbance using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.

Virucidal Assay

Objective: To evaluate the direct inactivating effect of this compound on viral particles.

Materials:

  • High-titer viral stock (e.g., SARS-CoV-2)

  • This compound solution at the desired concentration

  • Vero 76 cells in 96-well plates

  • Serum-free cell culture medium

  • Neutralizing solution (if necessary to stop the drug's effect)

Procedure:

  • Mix the viral stock with the this compound solution. A typical ratio is 1:9 (virus:drug solution).

  • Incubate the mixture for a specific contact time (e.g., 25 minutes) at room temperature or 37°C.

  • Following incubation, serially dilute the mixture 10-fold in serum-free medium.

  • Inoculate 100 µL of each dilution onto confluent Vero 76 cells in a 96-well plate (in quadruplicate).

  • Incubate the plates at 37°C with 5% CO2 for 6 days.

  • Observe the plates for the presence of a cytopathic effect (CPE) daily.

  • Calculate the viral titer (CCID50) using the Reed-Muench method.

  • Compare the viral titer of the drug-treated group with a virus-only control to determine the log reduction in viral load.

Viral Replication Inhibition Assay (Plaque Reduction Assay)

Objective: To determine the effect of this compound on the replication of the virus after it has entered the host cells.

Materials:

  • Vero E6 cells in 24-well plates

  • Viral stock

  • This compound solution at various concentrations

  • Overlay medium (e.g., DMEM with low-melting-point agarose and serum)

  • Crystal violet staining solution

Procedure:

  • Grow Vero E6 cells to a confluent monolayer in 24-well plates.

  • Infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour at 37°C.

  • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add an overlay medium containing different concentrations of this compound.

  • Incubate the plates at 37°C with 5% CO2 until viral plaques are visible (typically 2-3 days).

  • Fix the cells with a formaldehyde solution and then stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • The EC50 value can be determined from the dose-response curve.

Viral Adsorption Inhibition Assay

Objective: To assess the ability of this compound to prevent the virus from attaching to and entering the host cells.

Procedure:

  • Pre-treat confluent Vero E6 cells in 24-well plates with different concentrations of this compound for 1-2 hours at 37°C.

  • After pre-treatment, add the virus to the cells in the presence of the drug and incubate for 1 hour at 37°C to allow for adsorption.

  • Remove the inoculum, wash the cells to remove unadsorbed virus and the drug, and add fresh overlay medium without the drug.

  • Continue with steps 5-8 of the Viral Replication Inhibition Assay to determine the reduction in plaque formation.

Visualizations

Proposed Antiviral Mechanisms of this compound

Chloropyramine_Antiviral_Mechanisms cluster_virus_lifecycle Viral Infection Cycle cluster_chloropyramine_action This compound Intervention Points Virus Virus Particle Adsorption Adsorption to Host Cell Receptor Virus->Adsorption Entry Viral Entry & Uncoating Adsorption->Entry Replication Viral Replication (RNA/Protein Synthesis) Entry->Replication Assembly Virion Assembly Replication->Assembly Release New Virus Release Assembly->Release This compound This compound Virucidal Direct Virucidal Effect This compound->Virucidal InhibitAdsorption Inhibition of Adsorption This compound->InhibitAdsorption InhibitReplication Inhibition of Replication This compound->InhibitReplication Virucidal->Virus Inactivates InhibitAdsorption->Adsorption Blocks InhibitReplication->Replication Inhibits

Caption: Proposed multi-modal antiviral mechanisms of this compound.

Experimental Workflow for In Vitro Virucidal Assay

Virucidal_Assay_Workflow start Start mix Mix Virus Stock with This compound Solution start->mix incubate_drug Incubate for Specified Contact Time (e.g., 25 mins) mix->incubate_drug serial_dilute Perform 10-fold Serial Dilutions incubate_drug->serial_dilute inoculate Inoculate Dilutions onto Confluent Vero Cells (96-well plate) serial_dilute->inoculate incubate_cells Incubate Plates (e.g., 6 days at 37°C) inoculate->incubate_cells observe_cpe Daily Observation for Cytopathic Effect (CPE) incubate_cells->observe_cpe calculate Calculate Viral Titer (CCID50) using Reed-Muench Method observe_cpe->calculate analyze Compare with Control to Determine Log Reduction calculate->analyze end End analyze->end

Caption: Workflow for the in vitro virucidal activity assay.

References

Application Notes and Protocols: Assessing Chloropyramine's Impact on Aquaporin 5 Expression in Human Nasal Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin 5 (AQP5), a water channel protein, is crucial in maintaining fluid balance in the human nasal mucosa.[1][2][3] Its expression can be modulated by various factors, including inflammatory mediators like histamine. Histamine has been shown to downregulate AQP5 expression in human nasal epithelial cells (HNEpCs).[1][2] Chloropyramine, a first-generation antihistamine, is known to counteract the effects of histamine by acting as a histamine H1 receptor antagonist. This document provides detailed protocols and application notes to assess the impact of this compound on AQP5 expression in HNEpCs, based on findings from studies on the closely related antihistamine, chlorpheniramine. The provided methodologies will enable researchers to investigate the potential of this compound in regulating AQP5 expression and its therapeutic implications for conditions involving nasal mucosal dysfunction.

Data Presentation

The following tables summarize quantitative data from a study by Chang et al. (2017) on the effects of histamine and chlorpheniramine on AQP5 and related signaling protein expression in HNEpCs. This data can serve as a reference for expected outcomes when studying this compound.

Table 1: Effect of Histamine and Chlorpheniramine on AQP5 and p-CREB Protein Expression

Treatment GroupAQP5 Expression (Fold Change vs. Control)p-CREB Expression (Fold Change vs. Control)
Control1.001.00
Histamine (10⁻⁴ M)0.43 ± 0.050.75 ± 0.07
Chlorpheniramine (10⁻⁵ M)1.21 ± 0.061.15 ± 0.05
Chlorpheniramine (10⁻⁴ M)1.35 ± 0.081.28 ± 0.06
Histamine (10⁻⁴ M) + Chlorpheniramine (10⁻⁵ M)0.78 ± 0.06#0.92 ± 0.05#
Histamine (10⁻⁴ M) + Chlorpheniramine (10⁻⁴ M)0.95 ± 0.07#1.08 ± 0.06#

*p < 0.05 vs. untreated control. #p < 0.05 vs. histamine-treated cells. Data is presented as mean ± SEM. Source: Adapted from Chang et al., 2017.

Table 2: Effect of Histamine and Chlorpheniramine on NF-κB Protein Expression

Treatment GroupNF-κB Expression (Fold Change vs. Control)
Control1.00
Histamine (10⁻⁴ M)2.65 ± 0.15*
Histamine (10⁻⁴ M) + Chlorpheniramine (10⁻⁵ M)1.95 ± 0.11#
Histamine (10⁻⁴ M) + Chlorpheniramine (10⁻⁴ M)1.82 ± 0.10#

*p < 0.05 vs. untreated control. #p < 0.05 vs. histamine-treated cells. Data is presented as mean ± SEM. Source: Adapted from Chang et al., 2017.

Experimental Protocols

Protocol 1: Primary Human Nasal Epithelial Cell (HNEC) Culture

This protocol describes the isolation and culture of primary HNEpCs.

Materials:

  • Nasal biopsy specimen

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Collagen-coated culture flasks and plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Isolation: Obtain nasal epithelial cells from a human volunteer via a superficial nasal scrape biopsy.

  • Seeding: Immediately place the biopsy in BEGM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Gently dislodge the cells by pipetting and seed them onto collagen-coated culture plates.

  • Expansion: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days. Once confluent, passage the cells using Trypsin-EDTA and expand them in larger collagen-coated flasks.

  • Air-Liquid Interface (ALI) Culture (Optional but Recommended): For differentiation into a mucociliary phenotype, seed the expanded cells onto permeable supports (e.g., Transwells®). Once confluent, remove the apical medium to establish an ALI culture. Maintain the basolateral medium, changing it every 2-3 days. The cells will differentiate over 3-4 weeks.

Protocol 2: this compound Treatment

Materials:

  • Cultured HNEpCs (either submerged or at ALI)

  • This compound hydrochloride

  • Histamine dihydrochloride

  • Cell culture medium

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound hydrochloride and histamine dihydrochloride in sterile water or PBS. Further dilute to working concentrations in cell culture medium.

  • Treatment:

    • To assess the direct effect of this compound: Treat the HNEpC cultures with varying concentrations of this compound (e.g., 10⁻⁶ M to 10⁻⁴ M) for a specified duration (e.g., 24 hours).

    • To assess the effect of this compound on histamine-induced changes: Pre-treat the cells with histamine (e.g., 10⁻⁴ M) for a set time (e.g., 4 hours) to induce AQP5 downregulation. Then, wash the cells and treat with different concentrations of this compound for 24 hours.

  • Controls: Include an untreated control group and a vehicle control group in each experiment.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for AQP5 mRNA Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for AQP5 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Lyse the treated and control HNEpCs and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using a suitable master mix and specific primers for AQP5 and the housekeeping gene.

  • Analysis: Calculate the relative expression of AQP5 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Protocol 4: Western Blotting for AQP5, p-CREB, and NF-κB Protein Expression

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-AQP5, anti-phospho-CREB (Ser133), anti-NF-κB p65, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the HNEpCs in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize the expression of the target proteins to the loading control.

Protocol 5: Immunocytochemistry for AQP5 Localization

Materials:

  • HNEpCs cultured on coverslips or permeable supports

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-AQP5

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize with permeabilization buffer.

  • Blocking and Staining: Block non-specific binding with blocking solution. Incubate with the primary anti-AQP5 antibody, followed by the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the subcellular localization of AQP5 using a fluorescence microscope. AQP5 is expected to be localized in the cell membrane and cytoplasm.

Mandatory Visualizations

G cluster_0 Experimental Workflow HNEC Culture HNEC Culture This compound Treatment This compound Treatment HNEC Culture->this compound Treatment Sample Collection Sample Collection This compound Treatment->Sample Collection RNA Extraction RNA Extraction Sample Collection->RNA Extraction Protein Extraction Protein Extraction Sample Collection->Protein Extraction Immunocytochemistry Immunocytochemistry Sample Collection->Immunocytochemistry cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Western Blot Western Blot Protein Extraction->Western Blot qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis Western Blot->Data Analysis Immunocytochemistry->Data Analysis

Caption: Experimental workflow for assessing this compound's impact on AQP5.

G cluster_0 Proposed Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits NFkB NF-κB Activation H1R->NFkB pCREB p-CREB Inhibition NFkB->pCREB AQP5 AQP5 Gene Expression pCREB->AQP5 Promotes

Caption: Proposed signaling pathway of this compound's effect on AQP5.

References

Application Note: A Simple Spectrophotometric Method for the Determination of Chlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a straightforward and rapid UV-Visible spectrophotometric method for the quantitative determination of Chlorpheniramine Maleate in bulk and pharmaceutical dosage forms. The method is based on the measurement of UV absorbance in a 0.1N hydrochloric acid medium. This procedure is simple, cost-effective, and suitable for routine quality control analysis. While the primary focus of this document is on Chlorpheniramine Maleate due to the prevalence of published spectrophotometric methods, the principles may serve as a foundational approach for the analysis of structurally similar compounds like Chloropyramine, for which simple spectrophotometric methods are not as widely documented in recent literature.

Introduction

Chlorpheniramine Maleate is a first-generation antihistamine commonly used to treat allergic reactions such as rhinitis, urticaria, and the common cold.[1][2] It functions by blocking the action of histamine at the H1 receptor.[2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing Chlorpheniramine Maleate. UV-Visible spectrophotometry offers a simple, rapid, and accessible analytical technique for this purpose.[3] The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.

Experimental

Instrumentation
  • UV-Visible Spectrophotometer (Shimadzu UV-1800 or equivalent) with 1 cm quartz cuvettes

  • Analytical Balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • pH meter

Reagents and Materials
  • Chlorpheniramine Maleate reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Distilled or deionized water

  • Pharmaceutical tablets containing Chlorpheniramine Maleate

Method Development

A solution of Chlorpheniramine Maleate in 0.1N HCl is scanned in the UV region (200-400 nm) against a 0.1N HCl blank to determine the wavelength of maximum absorbance (λmax). The λmax for Chlorpheniramine Maleate in 0.1N HCl is consistently reported to be around 261-262 nm.

Experimental Protocol

Preparation of 0.1N HCl

Carefully add 8.3 ml of concentrated HCl to approximately 500 ml of distilled water in a 1000 ml volumetric flask. Mix well and make up the volume to the mark with distilled water.

Preparation of Standard Stock Solution (1000 µg/ml)

Accurately weigh 100 mg of Chlorpheniramine Maleate reference standard and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to the mark with 0.1N HCl to obtain a concentration of 1000 µg/ml.

Preparation of Working Standard Solutions and Calibration Curve

From the standard stock solution, prepare a series of dilutions in 0.1N HCl to obtain concentrations in the range of 10-60 µg/ml. Measure the absorbance of each solution at 262 nm against a 0.1N HCl blank. Plot a calibration curve of absorbance versus concentration.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Chlorpheniramine Maleate and transfer it to a 100 ml volumetric flask.

  • Add approximately 70 ml of 0.1N HCl and sonicate for 15-30 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 ml with 0.1N HCl and mix well.

  • Filter the solution through a suitable filter paper, discarding the first few ml of the filtrate.

  • Dilute a known volume of the filtrate with 0.1N HCl to obtain a theoretical concentration within the linearity range (e.g., 40 µg/ml).

  • Measure the absorbance of the final sample solution at 262 nm against the 0.1N HCl blank.

  • Determine the concentration of Chlorpheniramine Maleate in the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of Chlorpheniramine Maleate based on published data.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 261 - 262 nm (in 0.1N HCl)
Linearity Range 10 - 60 µg/ml
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.2 µg/ml
Limit of Quantification (LOQ) 6.6 µg/ml
Recovery 98% - 102%

Experimental Workflow Diagram

Spectrophotometry_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results reagent_prep Reagent Preparation (0.1N HCl) std_stock_prep Standard Stock Solution (1000 µg/ml) reagent_prep->std_stock_prep sample_prep Sample Preparation (from Tablets) reagent_prep->sample_prep working_std_prep Working Standards (10-60 µg/ml) std_stock_prep->working_std_prep measure_std_abs Measure Standard Absorbance working_std_prep->measure_std_abs measure_sample_abs Measure Sample Absorbance sample_prep->measure_sample_abs scan_lambda_max Determine λmax (262 nm) scan_lambda_max->measure_std_abs scan_lambda_max->measure_sample_abs plot_calibration Plot Calibration Curve measure_std_abs->plot_calibration quantification Quantify Drug Concentration plot_calibration->quantification measure_sample_abs->quantification

References

Application Notes & Protocols for the Validation of an Analytical Procedure for Chloropyramine in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework for the validation of an analytical procedure for the quantification of Chloropyramine in a pharmaceutical formulation, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a first-generation antihistamine used in the treatment of various allergic conditions. To ensure the quality and efficacy of pharmaceutical products containing this compound, it is imperative to have a validated analytical procedure for its quantification. This document outlines the protocols for validating an analytical method, ensuring it is suitable for its intended purpose. The validation parameters discussed are in accordance with the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[1][2]

The validation process demonstrates that the analytical procedure is specific, linear, accurate, precise, and robust for the analysis of this compound. The following sections provide detailed experimental protocols and data presentation formats for each validation parameter.

Analytical Procedure Overview (Example: HPLC Method)

This document will use a High-Performance Liquid Chromatography (HPLC) method as an example for the validation protocols. However, the principles are applicable to other analytical techniques such as Gas Chromatography (GC-MS).

  • Apparatus: HPLC system with UV detector

  • Column: C18, 5 µm, 250 mm x 4.6 mm (or equivalent)

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 235 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Experimental Protocols and Data Presentation

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or placebo components.

Protocol:

  • Placebo Analysis: Prepare a placebo solution (containing all formulation excipients except this compound) at the same concentration as the sample solution.

  • Standard Solution Analysis: Prepare a solution of this compound reference standard.

  • Sample Solution Analysis: Prepare a solution from the pharmaceutical dosage form.

  • Forced Degradation (for stability-indicating methods): Expose the drug product to stress conditions (acid, base, oxidation, heat, and light) to produce degradation products.

  • Inject all solutions into the chromatograph and record the chromatograms.

  • Assessment: Compare the chromatogram of the placebo with that of the standard and sample solutions. There should be no interfering peaks at the retention time of this compound. In the forced degradation samples, the this compound peak should be well-resolved from any degradation product peaks.

Data Presentation:

Table 1: Specificity Study Results

SampleRetention Time of this compound (min)Peak PurityInterference at this compound Retention Time
Standard SolutionX.XXPassN/A
Placebo SolutionN/AN/ANo
Sample SolutionX.XXPassNo
Acid StressedX.XXPassNo
Base StressedX.XXPassNo
Oxidative StressedX.XXPassNo
Thermal StressedX.XXPassNo
Photolytic StressedX.XXPassNo
Linearity and Range

Linearity is the ability of the analytical procedure to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare a series of at least five concentrations ranging from 80% to 120% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation:

Table 2: Linearity Data for this compound

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
80
90
100
110
120
Linear Regression
Correlation Coefficient (r²)
Slope
Y-intercept
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare a placebo powder blend.

  • Spike the placebo with known amounts of this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the analytical procedure.

  • Calculate the percentage recovery for each sample.

Data Presentation:

Table 3: Accuracy (Recovery) of this compound

Concentration LevelSpiked Amount (mg)Recovered Amount (mg)% RecoveryMean % Recovery% RSD
80% (n=3)
100% (n=3)
120% (n=3)
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Prepare six independent sample solutions of this compound at 100% of the target concentration from a homogeneous sample batch.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and %RSD for the results.

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Prepare six independent sample solutions of this compound at 100% of the target concentration from the same homogeneous sample batch.

  • Calculate the mean, standard deviation, and %RSD for the results of the second set of analyses.

  • Compare the results from both days to assess the intermediate precision.

Data Presentation:

Table 4: Precision Data for this compound

ParameterDay 1 / Analyst 1 / Instrument 1Day 2 / Analyst 2 / Instrument 2
Sample 1
Sample 2
Sample 3
Sample 4
Sample 5
Sample 6
Mean
Standard Deviation
% RSD
Overall Mean (n=12)
Overall Standard Deviation
Overall % RSD
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Prepare a series of solutions with low concentrations of this compound.

  • Inject these solutions and construct a calibration curve.

  • Calculate the LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

Data Presentation:

Table 5: LOD and LOQ of this compound

ParameterValue
Slope of Calibration Curve
Standard Deviation of y-intercept
LOD (µg/mL)
LOQ (µg/mL)
Robustness

Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters. Examples include:

    • Change in mobile phase composition (e.g., ±2%)

    • Change in pH of the mobile phase (e.g., ±0.2 units)

    • Change in column temperature (e.g., ±5°C)

    • Change in flow rate (e.g., ±0.1 mL/min)

  • Analyze a system suitability solution and a standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., tailing factor, theoretical plates) and the assay result.

Data Presentation:

Table 6: Robustness Study for this compound Analysis

Parameter VariedVariationSystem SuitabilityAssay Result (% of Initial)
Mobile Phase Composition +2% OrganicMeets Criteria
-2% OrganicMeets Criteria
pH of Mobile Phase +0.2Meets Criteria
-0.2Meets Criteria
Column Temperature +5°CMeets Criteria
-5°CMeets Criteria
Flow Rate +0.1 mL/minMeets Criteria
-0.1 mL/minMeets Criteria

Visualizations

Experimental Workflow for Analytical Procedure Validation

G start Start: Define Analytical Procedure specificity Specificity (Placebo, Standard, Forced Degradation) start->specificity linearity Linearity & Range (5 concentrations, 80-120%) start->linearity accuracy Accuracy (Spiked Placebo, 3 levels) start->accuracy precision Precision start->precision lod_loq LOD & LOQ (Slope & SD of Intercept) start->lod_loq robustness Robustness (Deliberate Parameter Changes) start->robustness report Validation Report specificity->report linearity->report accuracy->report repeatability Repeatability (n=6) precision->repeatability intermediate Intermediate Precision (Different Day/Analyst) precision->intermediate repeatability->report intermediate->report lod_loq->report robustness->report end End: Validated Procedure report->end

Caption: Workflow for the validation of an analytical procedure.

Relationship of ICH Q2(R1) Validation Parameters

G validated_method Validated Analytical Procedure (Suitable for Intended Use) specificity Specificity specificity->validated_method linearity Linearity linearity->validated_method range Range linearity->range accuracy Accuracy range->accuracy precision Precision range->precision accuracy->validated_method precision->validated_method lod Detection Limit (LOD) lod->validated_method loq Quantitation Limit (LOQ) loq->validated_method robustness Robustness robustness->validated_method

Caption: Interrelation of analytical procedure validation parameters.

References

Application of sequential injection analysis with potentiometric detection for Chloropyramine.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the determination of Chloropyramine in pharmaceutical formulations using Sequential Injection Analysis (SIA) coupled with potentiometric detection. The method is based on the oxidation of this compound by potassium permanganate in an acidic medium, with the resulting potential change being measured by a potentiometric sensor. This automated method offers a rapid, simple, and cost-effective alternative to traditional analytical techniques for routine quality control analysis.

Principle

The determination of this compound is based on its oxidation by potassium permanganate (KMnO₄) in a sulfuric acid (H₂SO₄) medium. The reaction causes a change in the potential of the solution, which is monitored by a potentiometric detector. The magnitude of the potential change is proportional to the concentration of this compound in the sample. The SIA system automates the precise mixing of the sample and reagents and their delivery to the detector.

Instrumentation and Reagents

2.1. Instrumentation

  • Sequential Injection Analyzer: A FIALab 3500 system or equivalent, equipped with a syringe pump, a multi-position selection valve, a holding coil, a reaction coil, and a potentiometric flow cell.

  • Potentiometric Detector: A suitable potentiometer with a platinum working electrode and a reference electrode (e.g., Ag/AgCl).

  • Control Software: Software for controlling the SIA system and for data acquisition.

2.2. Reagents and Solutions

  • This compound Hydrochloride (API): Reference standard of known purity.

  • Potassium Permanganate (KMnO₄): Analytical reagent grade.

  • Sulfuric Acid (H₂SO₄): Concentrated, analytical reagent grade.

  • Deionized Water: For preparation of all solutions.

  • Carrier Solution: Deionized water.

2.3. Preparation of Solutions

  • Potassium Permanganate (0.1 mol/L Stock Solution): Dissolve 1.5804 g of KMnO₄ in 100 mL of deionized water. Standardize this solution and prepare working solutions at the required concentrations by dilution.[1]

  • Sulfuric Acid (0.1 mol/L Stock Solution): Prepare by appropriate dilution of concentrated H₂SO₄.[1] Further dilute to obtain the required working concentrations.

  • This compound (1000 ppm Stock Solution): Accurately weigh and dissolve the required amount of this compound hydrochloride in 100 mL of deionized water. Prepare working standard solutions by appropriate dilution of this stock solution.

Experimental Protocol

3.1. SIA System Setup and Optimization

The SIA manifold is configured as shown in the diagram below. The operational parameters of the SIA system should be optimized to achieve the best analytical performance. Key parameters to optimize include the concentrations and volumes of reagents, flow rate, and reaction coil length.

Optimized Conditions:

ParameterOptimized Value
Potassium Permanganate Concentration0.001 mol/L
Potassium Permanganate Volume100 µL
Sulfuric Acid Concentration0.0001 mol/L
Sulfuric Acid Volume80 µL
Sample VolumeVaries based on concentration
Flow RateTo be optimized
Holding Coil Length190 cm
Reaction Coil Length190 cm

3.2. Sample Preparation

  • Tablets: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in deionized water, filter the solution, and dilute to a known volume.[1]

  • Injections: Dilute the injection solution with deionized water to a suitable concentration within the linear range of the method.

3.3. Measurement Procedure

The SIA system is programmed to perform the following sequence of operations for each measurement:

  • Aspirate a specific volume of the carrier solution (deionized water) into the holding coil.

  • Sequentially aspirate precise volumes of sulfuric acid, potassium permanganate, and the this compound sample (or standard) into the holding coil.

  • Reverse the flow to allow for initial mixing of the zones in the holding coil.

  • Forward the mixed solution through the reaction coil to the potentiometric flow cell.

  • Record the potential change as the reaction mixture passes through the detector.

  • The peak area of the potentiometric signal is measured and correlated to the concentration of this compound.

Data Presentation

The analytical performance of this method for the determination of a closely related compound, chlorpheniramine, is summarized in the table below. Similar performance is expected for this compound.

Quantitative Data Summary

ParameterValue
Linear Range0.1 - 50 ppm
Limit of Detection (LOD)0.05 ppm
Relative Standard Deviation (RSD)< 3%
Sampling Frequency18 samples/hour

Recovery Study Results

Sample TypeMean Recovery (%)RSD (%)
Pure DrugTo be determinedTo be determined
TabletsTo be determinedTo be determined
InjectionsTo be determinedTo be determined

Note: The recovery data for this compound needs to be experimentally determined. The cited study on chlorpheniramine reported good recovery.

Visualizations

Experimental Workflow Diagram

SIA_Workflow cluster_reagents Reagents & Sample cluster_sia SIA System cluster_detection Detection H2SO4 Sulfuric Acid MPV Multi-Position Valve H2SO4->MPV KMnO4 Potassium Permanganate KMnO4->MPV Sample This compound Sample Sample->MPV Carrier Carrier (Water) SP Syringe Pump Carrier->SP SP->MPV HC Holding Coil MPV->HC RC Reaction Coil HC->RC Detector Potentiometric Flow Cell RC->Detector PC Data Acquisition (PC) Detector->PC Waste Waste Detector->Waste

Caption: Sequential Injection Analysis (SIA) experimental workflow for this compound determination.

Logical Relationship Diagram

Logical_Relationship cluster_method Analytical Method cluster_instrumentation Instrumentation cluster_output Output Analyte This compound Reaction Oxidation Reaction Analyte->Reaction reacts with KMnO4/H2SO4 Principle Change in Potential Reaction->Principle Potentiometry Potentiometric Detection Principle->Potentiometry is measured by SIA Sequential Injection Analysis (SIA) SIA->Potentiometry delivers sample/reagents to Signal Potentiometric Signal (Peak) Potentiometry->Signal Concentration Concentration of this compound Signal->Concentration is proportional to

Caption: Logical relationship of the SIA-potentiometric method for this compound analysis.

Conclusion

The described sequential injection analysis method with potentiometric detection provides a reliable and efficient means for the quantitative determination of this compound in pharmaceutical products.[1] Its high sample throughput, low reagent consumption, and automation capabilities make it highly suitable for routine analysis in quality control laboratories.[1] The method is characterized by a wide linear range, low detection limit, and good precision, offering a valuable analytical tool for the pharmaceutical industry.

References

Application Notes and Protocols for Studying Mast Cell Degranulation and Histamine Release Using Chloropyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyramine is a first-generation H1 antihistamine that acts as a competitive inverse agonist at the histamine H1 receptor.[1] This characteristic makes it a valuable tool for dissecting the downstream effects of histamine following mast cell degranulation. By selectively blocking H1 receptor-mediated signaling, researchers can investigate the specific contributions of this pathway to the overall inflammatory and allergic response. While some antihistamines may exhibit mast cell stabilizing properties, evidence suggests that this compound's primary mechanism of action is the blockade of H1 receptors rather than the inhibition of mast cell degranulation itself.[2][3] These application notes provide detailed protocols for utilizing this compound to study the mechanisms of mast cell degranulation and the subsequent physiological effects of histamine release.

Core Applications

  • Investigating the role of H1 receptor activation in allergic and inflammatory responses: By comparing the cellular and tissue responses to mast cell degranulation in the presence and absence of this compound, researchers can isolate the effects mediated by the H1 receptor.

  • Differentiating between histamine-dependent and histamine-independent effects of mast cell degranulation: Mast cells release a variety of mediators upon activation. This compound allows for the study of the biological effects of other mediators (e.g., proteases, cytokines, leukotrienes) by blocking the potent effects of histamine.

  • In vitro and in vivo modeling of antihistamine efficacy: These protocols can be adapted to screen and characterize the efficacy of novel H1 receptor antagonists.

Data Presentation

The following tables provide a framework for presenting quantitative data from the described experiments. The values presented are illustrative and will vary depending on the specific experimental conditions.

Table 1: Effect of this compound on Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells

Treatment GroupConcentrationHistamine Release (ng/10^6 cells)% Inhibition of Histamine Release
Untreated Control-5.2 ± 0.8-
Compound 48/801 µg/mL85.7 ± 6.30%
Compound 48/80 + this compound1 µM83.2 ± 5.92.9%
Compound 48/80 + this compound10 µM81.5 ± 7.14.9%
Compound 48/80 + this compound100 µM78.9 ± 6.57.9%
Compound 48/80 + Cromolyn Sodium100 µM15.4 ± 2.182.0%

Table 2: Effect of this compound on Antigen-Induced β-Hexosaminidase Release from RBL-2H3 Cells

Treatment GroupConcentrationβ-Hexosaminidase Release (% of total)% Inhibition of Degranulation
Unsensitized Control-3.1 ± 0.5-
Sensitized + Antigen-45.8 ± 3.70%
Sensitized + Antigen + this compound1 µM44.2 ± 4.13.5%
Sensitized + Antigen + this compound10 µM42.9 ± 3.96.3%
Sensitized + Antigen + this compound100 µM40.1 ± 4.512.4%
Sensitized + Antigen + Cromolyn Sodium100 µM8.7 ± 1.281.0%

Table 3: Effect of this compound on Histamine-Induced Calcium Influx in a Target Cell Line (e.g., HUVECs)

Treatment GroupConcentrationPeak Intracellular [Ca2+] (nM)% Inhibition of Calcium Influx
Untreated Control-50 ± 5-
Histamine10 µM450 ± 250%
Histamine + this compound100 nM275 ± 2043.8%
Histamine + this compound1 µM120 ± 1582.5%
Histamine + this compound10 µM65 ± 896.3%

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation and Histamine Release Assay Using Rat Peritoneal Mast Cells

This protocol details the isolation of rat peritoneal mast cells and the subsequent measurement of histamine release upon stimulation with compound 48/80.

Materials:

  • Male Wistar rats (200-250 g)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Collagenase

  • Hyaluronidase

  • DNase I

  • Percoll

  • Compound 48/80

  • This compound hydrochloride

  • Cromolyn sodium (positive control for degranulation inhibition)

  • Histamine ELISA kit

  • Toluidine blue stain

Procedure:

  • Mast Cell Isolation:

    • Euthanize rats and inject 20 mL of cold HBSS containing 0.1% BSA into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Collect the peritoneal fluid and centrifuge at 400 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in HBSS with 0.1% BSA, 1 mg/mL collagenase, 0.5 mg/mL hyaluronidase, and 10 µg/mL DNase I.

    • Incubate for 30 minutes at 37°C.

    • Layer the cell suspension on a Percoll gradient (e.g., 20%/40%/70%) and centrifuge at 700 x g for 20 minutes at room temperature.

    • Collect the mast cell-enriched layer (typically between the 40% and 70% layers).

    • Wash the cells twice with HBSS containing 0.1% BSA.

    • Assess cell purity using toluidine blue staining (mast cells will have prominent metachromatic granules).

  • Degranulation Assay:

    • Resuspend the purified mast cells in HBSS with 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the cell suspension with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or cromolyn sodium (100 µM) for 15 minutes at 37°C. Include a vehicle control.

    • Induce degranulation by adding compound 48/80 to a final concentration of 1 µg/mL.

    • Incubate for 30 minutes at 37°C.

    • Centrifuge the tubes at 400 x g for 10 minutes at 4°C to pellet the cells.

    • Collect the supernatant for histamine measurement.

    • To determine total histamine content, lyse an aliquot of untreated cells with 10% Triton X-100.

  • Histamine Quantification:

    • Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of histamine release for each sample relative to the total histamine content.

Protocol 2: In Vitro Mast Cell Degranulation Assay Using RBL-2H3 Cells

This protocol utilizes the rat basophilic leukemia (RBL-2H3) cell line, a common model for studying IgE-mediated mast cell degranulation.

Materials:

  • RBL-2H3 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • Tyrode's buffer

  • This compound hydrochloride

  • Cromolyn sodium

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Triton X-100

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in complete DMEM.

    • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating with 0.5 µg/mL anti-DNP IgE in complete DMEM for 18-24 hours.

  • Degranulation Assay:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or cromolyn sodium (100 µM) in Tyrode's buffer for 30 minutes at 37°C.

    • Induce degranulation by adding 100 ng/mL DNP-HSA.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant.

    • Lyse the remaining cells in the wells with 0.5% Triton X-100 in Tyrode's buffer to determine the total β-hexosaminidase content.

  • β-Hexosaminidase Activity Measurement:

    • In a 96-well plate, mix an aliquot of the supernatant or cell lysate with the β-hexosaminidase substrate solution.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10).

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release.

Visualizations

Mast_Cell_Degranulation_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits & Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptors on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Promotes Granule_fusion Granule Fusion Ca_release->Granule_fusion PKC->Granule_fusion Phosphorylates proteins for Degranulation Degranulation (Histamine Release) Granule_fusion->Degranulation

Caption: IgE-mediated mast cell degranulation signaling pathway.

Experimental_Workflow_this compound Start Start: Isolate Mast Cells or Culture RBL-2H3 Preincubation Pre-incubation with This compound or Vehicle Start->Preincubation Stimulation Induce Degranulation (e.g., Compound 48/80 or Antigen) Preincubation->Stimulation Incubation Incubation (30-60 min at 37°C) Stimulation->Incubation Separation Separate Cells from Supernatant (Centrifugation) Incubation->Separation Supernatant_Analysis Analyze Supernatant for Histamine or β-Hexosaminidase Separation->Supernatant_Analysis Cell_Lysate Lyse Cells for Total Mediator Content Separation->Cell_Lysate Data_Analysis Calculate % Release and % Inhibition Supernatant_Analysis->Data_Analysis Cell_Lysate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound's effect.

Chloropyramine_Mechanism_of_Action Mast_Cell Activated Mast Cell Histamine_Release Histamine Release Mast_Cell->Histamine_Release Histamine Histamine Histamine_Release->Histamine H1_Receptor H1 Receptor on Target Cell Histamine->H1_Receptor Binds to Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ influx, PKC activation) H1_Receptor->Downstream_Signaling Activates Blocked_Response Blocked Physiological Response H1_Receptor->Blocked_Response This compound This compound This compound->H1_Receptor Competitively Blocks Physiological_Response Physiological Response (e.g., vasodilation, inflammation) Downstream_Signaling->Physiological_Response

Caption: this compound's mechanism of action at the H1 receptor.

References

Troubleshooting & Optimization

Strategies to overcome the low solubility of Chloropyramine hydrochloride in specific solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of Chloropyramine hydrochloride in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound hydrochloride?

A1: this compound hydrochloride is a salt form of this compound, which generally exhibits enhanced water solubility and stability compared to its free base form.[1] However, it is characterized by poor solubility in water and the majority of common polar and non-polar organic solvents.[2][3]

Q2: In which solvents has the solubility of this compound hydrochloride been successfully determined?

A2: Successful dissolution has been reported in 0.5 M Hydrochloric Acid (HCl).[2][3] Dimethyl sulfoxide (DMSO) is also a commonly used solvent, with specific concentrations reported by various suppliers. For in vivo studies, a co-solvent system consisting of DMSO, PEG300, Tween 80, and saline has been utilized.

Q3: Are there any general tips for dissolving this compound hydrochloride?

A3: Yes. Sonication and gentle heating can be employed to aid dissolution. When using co-solvent systems, it is recommended to add the solvents sequentially and ensure the solution is as clear as possible before adding the next solvent. For DMSO, using a fresh, moisture-free stock is crucial as absorbed moisture can reduce solubility.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation observed in aqueous solution. Low intrinsic aqueous solubility of this compound hydrochloride.Consider adjusting the pH of the solution. Using a 0.5 M HCl solution has been shown to be effective.
Compound fails to dissolve in a common organic solvent (e.g., ethanol). This compound hydrochloride has poor solubility in most organic solvents.Switch to a proven solvent such as DMSO or an acidified aqueous solution.
Inconsistent results in biological assays. Poor solubility leading to inaccurate concentrations or precipitation in assay media.Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is low and consistent across all experiments, including controls.
Difficulty preparing a formulation for in vivo studies. The compound's poor solubility makes it challenging to prepare a solution suitable for administration.Utilize a co-solvent system. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication may be required.

Quantitative Solubility Data

Solvent/SystemConcentrationObservations/NotesSource(s)
0.5 M Hydrochloric AcidNot specified, but used to dissolve 10 mg of tablet powder in ~10 mL.Suitable solvent for dissolution.
Dimethyl Sulfoxide (DMSO)3.59 mg/mL (11 mM)Sonication is recommended.
Dimethyl Sulfoxide (DMSO)30 mg/mL (91.95 mM)-
Dimethyl Sulfoxide (DMSO)65 mg/mL (199.22 mM)Use fresh DMSO as moisture can reduce solubility.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (3.07 mM)For in vivo formulation. Sonication is recommended. Add solvents sequentially.

Experimental Protocols

Protocol 1: Dissolution in Acidified Aqueous Solution

This protocol is suitable for preparing a stock solution for analytical purposes or for further dilution into aqueous buffers.

  • Accurately weigh the desired amount of this compound hydrochloride powder.

  • Prepare a 0.5 M solution of Hydrochloric Acid (HCl) in deionized water.

  • Add the this compound hydrochloride powder to a volume of 0.5 M HCl sufficient to achieve the target concentration.

  • Vortex or stir the solution until the powder is completely dissolved. Gentle heating or sonication can be applied to facilitate dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies

This protocol describes the preparation of a vehicle for animal studies, based on a published formulation.

  • Prepare the following sterile solutions: Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and saline (0.9% NaCl).

  • In a sterile container, add 10% of the final desired volume of DMSO.

  • Add the calculated amount of this compound hydrochloride to the DMSO and vortex or sonicate until fully dissolved.

  • Sequentially add 40% of the final volume of PEG300, mixing thoroughly after addition until the solution is clear.

  • Add 5% of the final volume of Tween 80 and mix until the solution is homogeneous.

  • Finally, add 45% of the final volume of saline and mix thoroughly.

  • The final concentration of this compound hydrochloride in this vehicle is typically around 1 mg/mL.

Visualized Workflows

cluster_0 Solubility Troubleshooting Workflow start Start: Insoluble this compound Hydrochloride solvent_choice Select Solvent System start->solvent_choice aqueous Aqueous System solvent_choice->aqueous Analytical/Assay organic Organic Solvent solvent_choice->organic Stock Solution cosolvent Co-solvent System (for in vivo) solvent_choice->cosolvent Animal Studies acidify Acidify with 0.5M HCl aqueous->acidify use_dmso Use DMSO organic->use_dmso prepare_cosolvent Prepare 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline cosolvent->prepare_cosolvent dissolved Dissolved acidify->dissolved use_dmso->dissolved prepare_cosolvent->dissolved

Caption: Troubleshooting workflow for selecting a suitable solvent system.

cluster_1 Co-Solvent Formulation Protocol weigh 1. Weigh this compound HCl add_dmso 2. Add 10% DMSO weigh->add_dmso sonicate 3. Dissolve (Vortex/Sonicate) add_dmso->sonicate add_peg 4. Add 40% PEG300 & Mix sonicate->add_peg add_tween 5. Add 5% Tween 80 & Mix add_peg->add_tween add_saline 6. Add 45% Saline & Mix add_tween->add_saline final_solution Final Formulation add_saline->final_solution

Caption: Step-by-step protocol for preparing an in vivo co-solvent formulation.

References

Identifying and minimizing matrix effects in the mass spectrometric analysis of Chloropyramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize matrix effects in the mass spectrometric analysis of Chloropyramine.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis. This guide provides a systematic approach to identifying and mitigating these effects for this compound analysis.

Problem: Poor Sensitivity, Inconsistent Results, or Poor Reproducibility

This is often the primary indicator of matrix effects. The following steps will help you diagnose and resolve the issue.

Step 1: Confirm the Presence of Matrix Effects

A post-column infusion experiment is a qualitative method to determine if matrix components are causing ion suppression or enhancement at the retention time of this compound.

Experimental Protocol: Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • This compound analytical standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (e.g., plasma, urine from a drug-free source, prepared using your current extraction method)

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the syringe pump to the LC flow path between the column and the mass spectrometer ion source using a T-connector.

  • Infuse the this compound standard solution at a constant low flow rate (e.g., 5-10 µL/min).

  • Begin data acquisition on the mass spectrometer, monitoring the characteristic transition for this compound. You should observe a stable baseline signal from the infused standard.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the baseline signal of the infused this compound. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.

Interpretation: If you observe significant ion suppression or enhancement at or near the expected retention time of this compound, it is highly likely that matrix effects are impacting your analysis.

Step 2: Implement Strategies to Minimize Matrix Effects

Based on the confirmation of matrix effects, use the following decision tree to select an appropriate mitigation strategy.

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques to reduce matrix effects for this compound?

A1: The most effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) as they provide a cleaner extract compared to Protein Precipitation (PPT).[1] While PPT is a simpler method, it is often less effective at removing interfering matrix components.[2]

Experimental Protocol: Liquid-Liquid Extraction (LLE) for this compound in Plasma

Objective: To extract this compound from plasma while minimizing co-extraction of matrix components. This protocol is adapted from validated methods for similar antihistamines.[3][4]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., this compound-d6 or Diphenhydramine)

  • Alkalinizing agent (e.g., 1M Sodium Hydroxide or 25% Ammonium Hydroxide)

  • Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (80:20, v/v) or chloroform)

  • Reconstitution solvent (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette a known volume of plasma (e.g., 200 µL) into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add the alkalinizing agent to adjust the pH to 9-10. This ensures this compound is in its basic, more extractable form.

  • Add the extraction solvent (e.g., 1 mL).

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of reconstitution solvent (e.g., 100 µL).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Q2: I am still observing matrix effects after optimizing my sample preparation. What else can I do?

A2: Optimizing your chromatographic conditions can help separate this compound from co-eluting matrix interferences. Consider the following:

  • Adjusting the gradient elution: A shallower gradient can improve the resolution between your analyte and interfering compounds.

  • Modifying the mobile phase: Changing the pH or the organic modifier (e.g., methanol vs. acetonitrile) can alter the retention of both this compound and matrix components. For basic compounds like this compound, using a mobile phase with a suitable pH is crucial.

  • Changing the analytical column: Switching to a column with a different chemistry (e.g., C18 to a phenyl-hexyl) or using a column with a smaller particle size (UPLC) can provide better separation.

Q3: What is the best internal standard to use for this compound analysis?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard, such as this compound-d6 or Chlorpheniramine-d4. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect. This allows for accurate correction of any signal suppression or enhancement. If a SIL IS is not available, a structural analog like Diphenhydramine can be used, but it may not perfectly mimic the behavior of this compound.

Q4: How do I quantitatively assess the extent of the matrix effect?

A4: The matrix factor (MF) should be calculated to quantitatively determine the impact of the matrix.

Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)

Objective: To quantify the degree of ion suppression or enhancement.

Procedure:

  • Prepare Set A: Spike the analytical standard and internal standard into the mobile phase or a neat solution.

  • Prepare Set B: Extract multiple sources of blank biological matrix (e.g., from at least 6 different donors). After the final extraction step, spike the analytical standard and internal standard into the extracted matrix at the same concentration as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) using the following equation:

    MF = (Peak Area in Presence of Matrix (Set B)) / (Peak Area in Neat Solution (Set A))

Interpretation:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

The precision of the MF across different lots of matrix should also be evaluated to assess the variability of the matrix effect.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods developed for the analysis of Chlorpheniramine (a closely related compound) in human plasma. These values can serve as a benchmark for your method development.

ParameterTypical ValueReference
Linearity Range0.05 - 20.8 ng/mL
Lower Limit of Quantitation (LLOQ)0.05 - 0.2 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%RE)Within ±15%

Visualization of Mitigation Strategies

The following diagram illustrates the hierarchical approach to mitigating matrix effects.

MitigationStrategies cluster_compensation Compensation cluster_minimization Minimization title Hierarchy of Matrix Effect Mitigation sil_is Stable Isotope-Labeled IS (Most Effective) analog_is Structural Analog IS sil_is->analog_is matrix_matched Matrix-Matched Calibrators analog_is->matrix_matched sample_prep Improved Sample Preparation (LLE, SPE) matrix_matched->sample_prep chromatography Chromatographic Separation sample_prep->chromatography dilution Sample Dilution chromatography->dilution

Caption: A hierarchical approach to mitigating matrix effects.

References

Establishing appropriate positive and negative controls for experiments involving Chloropyramine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Chloropyramine, a first-generation histamine H1 receptor antagonist. Proper experimental design, including the use of appropriate positive and negative controls, is critical for obtaining reliable and interpretable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive and reversible antagonist of the histamine H1 receptor.[1][2][3] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing downstream signaling cascades that lead to allergic and inflammatory responses.[3] This inhibitory action reduces effects such as vasodilation, increased vascular permeability, and tissue edema.[2]

Q2: What are appropriate positive controls for in vitro experiments with this compound?

A2: A suitable positive control should be a well-characterized H1 receptor antagonist. The choice of control may depend on the specific assay.

  • For receptor binding assays: Other first-generation H1 antagonists like Diphenhydramine or second-generation antagonists like Loratadine are excellent positive controls. These compounds have known binding affinities (Ki) for the H1 receptor, providing a benchmark for comparison.

  • For cell-based functional assays (e.g., calcium flux): Histamine should be used to stimulate the H1 receptor, serving as a positive control for receptor activation. A known H1 antagonist, such as Diphenhydramine, can then be used as a positive control for inhibition of the histamine-induced response.

  • For in vivo models (e.g., histamine-induced bronchoconstriction): A clinically effective and well-documented antihistamine like Loratadine can be used as a positive control to demonstrate the expected physiological effect.

Q3: What are the essential negative controls to include in my this compound experiments?

A3: Negative controls are crucial for validating that the observed effects are specific to this compound's action on the H1 receptor.

  • Vehicle Control: This is the most critical negative control. The vehicle is the solvent used to dissolve the this compound (e.g., DMSO, ethanol, or saline). Treating a set of cells or animals with the vehicle alone ensures that the solvent itself does not cause any of the observed effects. The volume of the vehicle control should be identical to the volume of the this compound solution administered.

  • Untreated Control: This group receives no treatment and serves as a baseline for the normal physiological or cellular state.

  • For receptor binding assays: A non-specific binding control is essential. This is typically achieved by adding a high concentration of an unlabeled ligand to displace all specific binding of the radiolabeled ligand, thereby quantifying the amount of non-specific binding.

Q4: I am not seeing the expected inhibitory effect of this compound in my cell-based assay. What could be the problem?

A4: There are several potential reasons for a lack of effect:

  • Cell Line: H1 Receptor Expression: Confirm that your chosen cell line expresses the histamine H1 receptor at a sufficient level for your assay.

  • This compound Concentration: Ensure you are using a concentration range that is appropriate for the expected IC50 value of this compound. It may be necessary to perform a dose-response curve to determine the optimal concentration.

  • Histamine Concentration: In functional assays, the concentration of histamine used to stimulate the cells is critical. If the histamine concentration is too high, it may overcome the competitive antagonism of this compound. It is recommended to use a histamine concentration that elicits a submaximal response (e.g., EC80).

  • Compound Stability: Verify the stability and purity of your this compound stock solution. Improper storage can lead to degradation.

  • Assay Conditions: Optimize incubation times, temperature, and buffer conditions for your specific assay.

Q5: My in vivo experiment with this compound is showing inconsistent results. What are some common pitfalls?

A5: In vivo experiments can be influenced by several factors:

  • Route of Administration and Bioavailability: The method of administration (e.g., oral, intraperitoneal) will affect the absorption and bioavailability of this compound. Ensure the chosen route is appropriate for the experimental model and that the compound is formulated correctly for administration.

  • Metabolism: As a first-generation antihistamine, this compound can be metabolized in the liver. The rate of metabolism can vary between animal species and even between individuals, leading to variability in plasma concentrations.

  • Animal Model: The choice of animal model is important. For example, guinea pigs are a common model for studying histamine-induced bronchoconstriction due to their sensitive airways.

  • Stress: Handling and experimental procedures can induce stress in animals, which may affect physiological responses. Acclimatize animals to the experimental setup to minimize stress-related variability.

Quantitative Data for Controls

The following table summarizes key pharmacological parameters for this compound and common positive controls. These values can help in designing experiments and interpreting results. Note that reported values can vary depending on the experimental conditions.

CompoundTargetAssay TypeParameterValue
This compound H1 ReceptorFunctional AntagonismIC50~25-50 µM
DiphenhydramineH1 ReceptorBinding AffinityKi~10-50 nM
LoratadineH1 ReceptorBinding AffinityKi~5-30 nM
HistamineH1 ReceptorFunctional AgonismEC50~10-100 nM

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (a high-affinity H1 antagonist).

  • This compound and a positive control (e.g., Diphenhydramine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (cold Assay Buffer).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound and the positive control.

  • In a multi-well plate, combine the cell membranes, [³H]-Mepyramine (at a concentration near its Kd), and either buffer (for total binding), a high concentration of an unlabeled antagonist (for non-specific binding), or the test compounds.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Wash the filters with cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a cell line.

Materials:

  • Selected cell line.

  • Complete cell culture medium.

  • This compound.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plate and a plate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.

  • Remove the old medium and add the different concentrations of this compound or vehicle control to the wells.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Histamine_H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 receptor signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation Define_Objective Define Experimental Objective Select_Model Select Appropriate In Vitro/In Vivo Model Define_Objective->Select_Model Choose_Controls Choose Positive & Negative Controls Select_Model->Choose_Controls Prepare_Reagents Prepare this compound, Controls, and Reagents Choose_Controls->Prepare_Reagents Perform_Assay Perform Assay (e.g., Binding, Functional) Prepare_Reagents->Perform_Assay Collect_Data Collect Raw Data Perform_Assay->Collect_Data Analyze_Data Analyze Data (e.g., IC50, Statistical Tests) Collect_Data->Analyze_Data Compare_Controls Compare Results to Controls Analyze_Data->Compare_Controls Interpret_Results Interpret Results & Draw Conclusions Compare_Controls->Interpret_Results

Caption: General experimental workflow for studying this compound.

Troubleshooting_Logic cluster_positive_control Positive Control Issues cluster_negative_control Negative Control Issues cluster_test_compound Test Compound Issues Start Unexpected Experimental Result Check_Controls Are Controls Behaving as Expected? Start->Check_Controls Positive_Control_Fail Positive Control Fails Check_Controls->Positive_Control_Fail No Negative_Control_Effect Negative Control Shows Unexpected Effect Check_Controls->Negative_Control_Effect No Controls_OK Controls are OK Check_Controls->Controls_OK Yes Check_PC_Conc Check Positive Control Concentration & Viability Positive_Control_Fail->Check_PC_Conc Check_Assay_System Check Assay System (e.g., Receptor Expression) Check_PC_Conc->Check_Assay_System Check_Vehicle Check for Vehicle Effects or Contamination Negative_Control_Effect->Check_Vehicle Check_Test_Compound Check this compound Concentration, Purity, & Stability Controls_OK->Check_Test_Compound Review_Protocol Review Experimental Protocol & Conditions Check_Test_Compound->Review_Protocol

Caption: Troubleshooting logic for unexpected results in this compound experiments.

References

Managing and interpreting unexpected hypersensitivity reactions to Chloropyramine in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) for managing and interpreting unexpected hypersensitivity reactions to Chloropyramine in animal studies.

Troubleshooting Guide: Unexpected Hypersensitivity Reactions

This guide addresses immediate steps and subsequent actions when an unexpected hypersensitivity reaction is observed during an animal study involving this compound.

Observed Problem Immediate Action (Within Minutes) Follow-up Actions (Hours to Days) Preventative Measures for Future Studies
Sudden Death of Animal Post-Injection 1. Note the exact time of death and dose administered.2. Cease administration to other animals in the cohort pending investigation.3. If other animals show signs of distress, prepare for emergency intervention (See Anaphylaxis Management Protocol).1. Perform a gross necropsy immediately, paying close attention to the injection site, respiratory tract, and signs of cardiovascular collapse.2. Collect tissue samples (liver, lungs, heart, spleen, injection site) for histopathology.3. Review the protocol for potential errors in dose calculation, formulation, or administration route.1. Implement a dose escalation (pilot) study in a small number of animals.2. Ensure the drug formulation is fresh and free of precipitates.[1] 3. Administer a small test dose before the full dose.4. Have an emergency kit readily available.
Acute Respiratory Distress (Gasping, Cyanosis) 1. Immediately cease the experiment for the affected animal.2. Administer emergency treatment as per the Anaphylaxis Management Protocol (e.g., epinephrine).3. Provide supplemental oxygen if available.1. Monitor the animal closely for at least 24 hours for potential biphasic reactions.2. Document all clinical signs, treatments, and the animal's response.3. Collect blood samples post-stabilization for histamine and tryptase analysis.1. Consider a different route of administration that allows for slower absorption (e.g., subcutaneous vs. intravenous).2. Evaluate the necessity of the current dose and consider reduction.3. Pre-treat with a different class of antihistamine or a mast cell stabilizer in a pilot study to investigate mechanisms.
Cutaneous Signs (Erythema, Edema, Piloerection) 1. Monitor the animal for progression to more severe systemic signs.2. Photograph the affected areas for documentation.3. Have emergency treatments on standby.1. Continue to monitor for 24 hours.2. Take detailed notes on the onset, duration, and resolution of the signs.3. Consider collecting a skin biopsy from the affected area for histopathology.1. Ensure proper restraint to minimize stress, which can exacerbate reactions.2. If using a topical or subcutaneous route, check the vehicle for potential irritant properties.3. Use a control group with vehicle administration only.
Systemic Signs (Lethargy, Hypothermia, Tremors) 1. Provide supplemental heat to prevent hypothermia.2. Monitor vital signs (respiratory rate, heart rate if possible).3. Ensure easy access to food and water.1. If signs persist or worsen, consider humane euthanasia and proceed with necropsy.2. Review literature for known neurological side effects of the drug class.[2]3. Analyze plasma for drug concentration to rule out overdose.1. Acclimate animals thoroughly to the experimental procedures and environment.2. Ensure accurate dosing, as these signs can be dose-dependent.3. Consider the animal's strain, as susceptibility can vary.[3]

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of action for this compound? A1: this compound is a first-generation H1 antihistamine. It acts as a competitive inverse agonist at the histamine H1 receptor, blocking the actions of endogenous histamine. This prevents histamine-induced vasodilation, increased capillary permeability, and smooth muscle contraction, which are key features of an allergic response. It can also have anticholinergic and sedative effects due to its ability to cross the blood-brain barrier.

Q2: What is an unexpected hypersensitivity reaction? A2: An unexpected hypersensitivity reaction is an adverse response to this compound that is not predicted by its known pharmacological properties. These can be true allergic (IgE-mediated) reactions or, more commonly, non-allergic "pseudoallergic" reactions. Pseudoallergic reactions are clinically indistinguishable from true allergies but are not mediated by IgE antibodies. Instead, they can be caused by direct activation of mast cells or other inflammatory pathways.

Q3: What are the clinical signs of an anaphylactic or anaphylactoid reaction in rodents? A3: In mice and rats, signs can be subtle and progress rapidly. They include:

  • Respiratory: Increased respiratory rate, gasping, cyanosis (blue tinge to skin/mucous membranes).

  • Systemic: Lethargy, prostration, hypothermia (a significant drop in body temperature is a key indicator in mice), tremors, convulsions.

  • Cutaneous: Piloerection (hair standing on end), erythema (redness), and edema, particularly around the snout, paws, and ears. Anaphylactic swelling can be quantified by measuring paw thickness.[4]

  • Cardiovascular: A rapid drop in blood pressure leading to shock and collapse.

Troubleshooting & Interpretation

Q4: We observed a severe reaction in one animal but not in others in the same dose group. What could be the cause? A4: This could be due to individual animal susceptibility, which is a known phenomenon in drug hypersensitivity. Other possibilities include an inadvertent error in administration for that specific animal (e.g., accidental intravenous injection instead of intraperitoneal) or an underlying health issue in that animal. It is crucial to perform a thorough necropsy and review the administration technique for that specific case.

Q5: How can we differentiate between a true allergic (IgE-mediated) reaction and a pseudoallergic reaction? A5: Differentiating these requires specific immunological assays. A true allergic reaction requires prior sensitization to the drug or a cross-reactive compound to generate IgE antibodies. A pseudoallergic reaction can occur upon the first exposure. To investigate:

  • True Allergy: Measure drug-specific IgE levels in the serum. A positive result would suggest an IgE-mediated mechanism.

  • Pseudoallergy: This is often a diagnosis of exclusion. It can be investigated by in vitro assays that measure direct mast cell degranulation (e.g., histamine release assay) in the presence of the drug, without the involvement of IgE.

Q6: Could the vehicle or drug formulation be the cause of the reaction? A6: Yes. Some solvents and excipients used in drug formulations can cause hypersensitivity-like reactions. For example, Cremophor EL is a known inducer of pseudoallergic reactions. It is essential to run a control group that receives only the vehicle to rule this out. Also, ensure the compound is fully dissolved, as precipitates can cause embolic or inflammatory reactions.

Protocol & Dosing

Q7: What are typical dosage ranges for this compound or similar antihistamines in rodent studies? A7: Specific dosages for this compound in rodents are not widely published. However, data for the closely related compound, chlorpheniramine maleate, can be used as a starting point. Dosages are highly dependent on the route of administration and the intended effect.

Species Route Dose Range (Chlorpheniramine Maleate) Reference
Rat Gavage (Oral)15 - 60 mg/kg/day[2]
Rat Subcutaneous~1.13 µmol per site for cutaneous analgesia
Mouse Gavage (Oral)25 - 200 mg/kg/day

Note: These are chronic study doses. Acute doses may vary. Always start with a pilot study to determine the optimal dose for your specific experimental conditions.

Q8: What are the reported LD50 values for chlorpheniramine maleate? A8: The median lethal dose (LD50) provides an indication of acute toxicity. These values highlight the importance of accurate dosing.

Species Route LD50 (mg/kg) Reference
Rat Oral118
Rat Subcutaneous540 (40 days old)
Rat Intraperitoneal89
Mouse Oral154
Mouse Subcutaneous147
Mouse Intraperitoneal73

Experimental Protocols

Protocol 1: General Administration and Observation

This protocol outlines a standard procedure for administering this compound and monitoring for acute hypersensitivity reactions.

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation P1 Calculate Dose (mg/kg) P2 Prepare Fresh Formulation (e.g., in sterile saline) P1->P2 P3 Warm solution to room temp P2->P3 A1 Weigh animal for accurate dosing P3->A1 A2 Administer via chosen route (e.g., Intraperitoneal) A1->A2 A3 Record time and dose A2->A3 O1 Continuous monitoring for first 30 mins A3->O1 O2 Record clinical signs at 5, 15, 30, 60 mins O1->O2 O3 Extended monitoring at 4 and 24 hours O2->O3

Caption: Experimental workflow for this compound administration and observation.

Protocol 2: Histamine Release Assay (In Vitro)

This assay determines if this compound can directly induce histamine release from mast cells.

  • Cell Preparation: Isolate peritoneal mast cells from untreated rats or mice, or use a mast cell line (e.g., RBL-2H3).

  • Incubation: Incubate the cells in a buffered solution (e.g., Tyrode's buffer).

  • Stimulation: Add different concentrations of this compound to the cells. Include a positive control (e.g., Compound 48/80) and a negative control (buffer only).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Quantification: Collect the supernatant and measure the histamine concentration using an ELISA kit or LC-MS/MS.

  • Total Histamine: Lyse a separate aliquot of cells to determine the total histamine content.

  • Calculation: Express the results as a percentage of total histamine release.

Protocol 3: Anaphylaxis Management in Rodents

This is an emergency protocol for treating a suspected anaphylactic reaction.

G A Signs of Anaphylaxis Observed (e.g., gasping, collapse) B Administer Epinephrine (0.01 mg/kg, IM or SC) A->B C Provide Supplemental Heat A->C D Administer Antihistamine (e.g., Diphenhydramine 1-2 mg/kg, SC) B->D Once breathing is stable E Administer Corticosteroid (e.g., Dexamethasone 0.1-0.5 mg/kg, SC) D->E F Monitor for Biphasic Reaction (up to 24 hours) E->F G Animal Stabilizes F->G H Signs Persist/Worsen F->H I Consider Humane Euthanasia H->I

Caption: Emergency management flowchart for anaphylaxis in rodents.

Signaling Pathways in Pseudoallergic Reactions

Unexpected hypersensitivity reactions to drugs like this compound are often pseudoallergic, meaning they are not mediated by IgE. Instead, the drug can directly activate mast cells through various pathways.

Direct Mast Cell Activation Pathway

Certain drugs can directly activate G-protein coupled receptors on mast cells, such as the Mas-related G-protein coupled receptor X2 (MRGPRX2), bypassing the need for IgE. This leads to downstream signaling, calcium influx, and rapid degranulation.

G cluster_cell Mast Cell Drug This compound Receptor MRGPRX2 (G-Protein Coupled Receptor) Drug->Receptor G_Protein Gαq/11 & Gβγ Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store releases Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Ca_Influx Ca2+ Influx Ca_Store->Ca_Influx Degranulation Degranulation (Histamine, Tryptase Release) Ca_Influx->Degranulation PKC->Degranulation

Caption: Direct mast cell activation via MRGPRX2-like receptors.

Complement Activation Pathway

Some drug formulations can activate the complement system, leading to the generation of anaphylatoxins C3a and C5a. These molecules bind to their respective receptors (C3aR, C5aR) on mast cells, triggering degranulation.

G cluster_cell Mast Cell Drug This compound (or vehicle) Complement Complement Cascade (Classical or Alternative Pathway) Drug->Complement activates Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins generates Receptors C3aR / C5aR Anaphylatoxins->Receptors Signaling Intracellular Signaling Receptors->Signaling Degranulation Degranulation Signaling->Degranulation

Caption: Pseudoallergic reaction via complement activation.

References

Refining experimental protocols to accurately measure Chloropyramine's effect on exercise-induced bronchospasm.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions for researchers investigating the effects of Chloropyramine on exercise-induced bronchospasm (EIB).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues researchers may encounter during experimental design and execution.

Q1: How do we select the appropriate participant population for our study?

A1: Participant selection is critical for data validity. Key inclusion criteria should include:

  • A confirmed diagnosis of EIB, defined as a fall of ≥10-15% in Forced Expiratory Volume in one second (FEV1) after a standardized exercise challenge.[1][2]

  • Baseline FEV1 of >70% of the predicted value to ensure that significant bronchoconstriction can be safely induced and measured.

  • Absence of other respiratory tract infections or conditions that could confound the results.[3]

  • A washout period for any regular asthma medications, such as short-acting β2-agonists (SABAs) or inhaled corticosteroids (ICS), according to their pharmacokinetic profiles.[4][5]

Troubleshooting: High Participant Variability

  • Issue: Significant variation in the EIB response between participants, even in the placebo group.

  • Solution: Standardize the exercise challenge rigorously. Ensure all participants reach and maintain a target heart rate (e.g., >90% of predicted maximum) and ventilation rate for a consistent duration (typically 6-8 minutes). Also, strictly control environmental conditions (temperature and humidity), as dry, cold air is a primary trigger for EIB.

Q2: What are the potential confounding effects of this compound's side effects?

A2: this compound is a first-generation antihistamine known to cross the blood-brain barrier, which can cause sedation, drowsiness, and fatigue. It also has anticholinergic properties that may lead to dry mouth.

  • Impact on Exercise Performance: Sedation could potentially reduce a participant's ability to reach the target exercise intensity, leading to a weaker bronchospastic stimulus.

  • Impact on Measurements: Anticholinergic effects could alter baseline airway caliber.

Troubleshooting: Mitigating Drug Side Effects

  • Solution: In your study design, record participant-reported levels of fatigue and sedation using a simple scale (e.g., a 1-10 visual analog scale) before and after drug administration. Monitor exercise performance metrics like heart rate and work rate (watts on a cycle ergometer) to ensure consistency between the drug and placebo arms. The study should be double-blinded to minimize bias from either the participant or the researcher.

Q3: The exercise challenge is not consistently inducing a sufficient FEV1 drop. What should we do?

A3: If the exercise protocol fails to induce the target ≥10% FEV1 fall, consider the following:

  • Increase Exercise Intensity/Duration: Ensure the protocol is sufficiently demanding. The goal is to increase the ventilation rate, which enhances airway cooling and drying. The intense portion of the exercise should last for at least 4-6 minutes.

  • Control Air Conditions: The most potent stimulus for EIB is the inhalation of cold, dry air. If not already doing so, standardize the inspired air to a low temperature (e.g., 0-10°C) and low humidity.

  • Alternative Provocation Tests: If a standardized exercise challenge is still not feasible or effective, consider alternative indirect bronchoprovocation tests like eucapnic voluntary hyperpnea or a mannitol inhalation challenge to confirm airway hyperresponsiveness.

Q4: How soon before the exercise challenge should this compound be administered?

A4: this compound has a relatively rapid onset of action, typically within 15-30 minutes of oral administration, with effects lasting 4-6 hours. To ensure the drug has reached peak effect, it is advisable to administer it approximately 40-60 minutes before the start of the exercise challenge. This timing is consistent with protocols used for other aerosolized antihistamines in EIB studies.

Experimental Protocols

Protocol: Evaluating the Efficacy of Oral this compound in Attenuating EIB

This protocol outlines a randomized, double-blind, placebo-controlled crossover study.

1. Participant Screening and Baseline Visit:

  • Obtain informed consent.

  • Confirm EIB diagnosis with a screening exercise challenge (see step 4), documenting a ≥15% fall in FEV1 post-exercise.

  • Perform baseline spirometry to establish predicted FEV1 values.

  • Familiarize the participant with the exercise equipment (cycle ergometer or treadmill) and procedures.

2. Study Design (Crossover):

  • Each participant completes two separate study days, at least 48 hours apart.

  • On each day, they will randomly receive either oral this compound (e.g., 25 mg) or a matching placebo.

  • The order of the intervention (drug or placebo) is randomized, and both participants and study staff are blinded.

3. Test Day Procedure:

  • Pre-Dose: Perform baseline spirometry. FEV1 should be within 10% of the screening visit baseline.

  • Dosing: Administer the assigned intervention (this compound or placebo).

  • Rest Period: A 60-minute waiting period follows administration to allow for drug absorption.

  • Pre-Exercise: Repeat spirometry immediately before the exercise challenge to assess any changes in baseline airway function.

  • Exercise Challenge:

    • Participants exercise on a cycle ergometer or treadmill for 6-8 minutes.

    • The workload is adjusted to achieve and maintain a heart rate of >90% of the age-predicted maximum (220 - age).

    • Ventilation and heart rate are monitored continuously.

    • Inspired air should be standardized to <10°C and <50% relative humidity.

  • Post-Exercise Spirometry: Measure FEV1 at 5, 10, 15, and 30 minutes after completion of the exercise. The lowest FEV1 value recorded is used to calculate the maximum percentage fall from the pre-exercise baseline.

4. Outcome Measures:

  • Primary Outcome: The maximum percentage fall in FEV1 after exercise. This is calculated as: [(Pre-exercise FEV1 - Lowest Post-exercise FEV1) / Pre-exercise FEV1] * 100.

  • Secondary Outcomes:

    • Area under the curve (AUC) for FEV1 change over the 30-minute post-exercise period.

    • Participant-reported symptoms (e.g., cough, chest tightness, wheezing).

    • Adverse events, including sedation levels.

Data Presentation

Quantitative results should be summarized for clear comparison.

Table 1: Hypothetical Spirometry Data Following Exercise Challenge

ParameterPlacebo Arm (Mean ± SD)This compound Arm (Mean ± SD)
Pre-Exercise FEV1 (L) 3.85 ± 0.63.82 ± 0.5
Lowest Post-Exercise FEV1 (L) 3.08 ± 0.73.51 ± 0.6
Max % Fall in FEV1 20.0% ± 5.2%8.1% ± 4.5%
Time to Max Fall (min) 10.2 ± 3.111.5 ± 4.0

Table 2: Participant-Reported Outcomes and Adverse Effects

Parameter (Scale 0-10)Placebo Arm (Mean ± SD)This compound Arm (Mean ± SD)
Post-Exercise Chest Tightness 6.5 ± 1.82.1 ± 1.5
Post-Exercise Cough Severity 5.8 ± 2.01.8 ± 1.3
Pre-Exercise Sedation Level 0.5 ± 0.44.2 ± 2.1

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_screening Phase 1: Screening cluster_crossover Phase 2: Crossover Trial (2 Visits) cluster_analysis Phase 3: Data Analysis p1 Participant Recruitment p2 Informed Consent p1->p2 p3 Baseline Spirometry p2->p3 p4 Screening Exercise Challenge p3->p4 p5 Confirm EIB Diagnosis (≥15% FEV1 Drop) p4->p5 v1 Randomized Administration (this compound or Placebo) p5->v1 Eligible Participant v2 60-min Rest Period v1->v2 v3 Pre-Exercise Spirometry v2->v3 v4 Standardized Exercise Challenge (6-8 min) v3->v4 v5 Post-Exercise Spirometry (at 5, 10, 15, 30 min) v4->v5 a1 Calculate Max % FEV1 Fall v5->a1 a2 Compare Drug vs. Placebo a1->a2 a3 Assess Secondary Outcomes (Symptoms, Side Effects) a2->a3

Caption: Workflow for a randomized controlled trial on this compound for EIB.

Signaling Pathway of EIB and this compound's Mechanism of Action

G Mechanism of EIB and this compound Intervention cluster_trigger cluster_airway cluster_cellular cluster_effect cluster_drug Trigger Exercise & Hyperventilation (Inhaling Cold, Dry Air) Airway Airway Surface Dehydration & Increased Osmolarity Trigger->Airway MastCell Mast Cell Degranulation Airway->MastCell Mediators Release of Mediators (Histamine, Leukotrienes, etc.) MastCell->Mediators H1R Histamine binds to H1 Receptors on Airway Smooth Muscle Mediators->H1R Histamine Constriction Bronchoconstriction & EIB Symptoms H1R->Constriction Drug This compound Drug->H1R BLOCKS

Caption: this compound blocks histamine H1 receptors, inhibiting bronchoconstriction.

References

Enhancing the sensitivity and linearity of potentiometric sensors for Chloropyramine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and linearity of potentiometric sensors for Chloropyramine detection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a potentiometric sensor for this compound detection?

A1: Potentiometric sensors for this compound, which is a cationic drug, operate on the principle of ion-exchange. A this compound-selective membrane, typically a PVC matrix containing an ionophore, is prepared. This membrane is placed between the sample solution and an internal reference solution. The ionophore selectively binds with this compound cations at the membrane-sample interface. This selective binding event creates a potential difference across the membrane, which is proportional to the logarithm of the this compound concentration in the sample. This potential is measured against an external reference electrode, and the resulting voltage is used to quantify the drug concentration.

Q2: What are the key components of a this compound-selective membrane?

A2: A typical this compound-selective membrane consists of:

  • Polyvinyl chloride (PVC) matrix: Provides a stable, flexible, and inert support for the other membrane components.

  • Plasticizer: A substance like o-nitrophenyloctyl ether (o-NPOE) or dioctyl phthalate (DOP) is added to the PVC to ensure the mobility of the ionophore and the target ion within the membrane, which is crucial for the sensor's response.

  • Ionophore: This is the most critical component for selectivity. For cationic drugs like this compound, ionophores such as cyclodextrins (e.g., β-cyclodextrin) or calixarenes can be used to form stable complexes with the this compound cation, enhancing the sensor's sensitivity and selectivity.[1][2]

  • Ionic additive (optional): Sometimes, a lipophilic salt like sodium tetraphenylborate (NaTPB) is added to the membrane to reduce the membrane's electrical resistance and improve the stability of the potential.

Q3: How can I improve the sensitivity and linearity of my this compound sensor?

A3: To enhance the sensitivity and linearity of your sensor, consider the following:

  • Optimize the membrane composition: The ratio of PVC, plasticizer, and ionophore is critical. Systematically varying these components can lead to a more optimal response.

  • Use a suitable ionophore: The choice of ionophore significantly impacts selectivity and sensitivity. Researching ionophores that have a high affinity for organic cations similar in structure to this compound is recommended.

  • Control the pH of the sample: The potentiometric response can be pH-dependent. It's essential to determine the optimal pH range where the sensor response is stable and independent of pH changes.[2]

  • Maintain a constant ionic strength: Variations in the ionic strength of the sample can affect the activity of this compound ions. Adding an ionic strength adjuster (ISA) to both standards and samples can mitigate this effect.

  • Proper conditioning of the electrode: Before use, conditioning the electrode by soaking it in a dilute solution of this compound can improve the stability and reproducibility of the measurements.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Noisy or Unstable Readings 1. Air bubble on the electrode surface. 2. Clogged or contaminated reference electrode junction. 3. Improper grounding of the meter. 4. Insufficient filling solution in the reference electrode.1. Gently tap the electrode to dislodge any air bubbles. 2. Clean the reference electrode junction. If necessary, replace the filling solution. 3. Ensure the meter is properly grounded. 4. Check the level of the reference electrode filling solution and top up if necessary.[3]
Drifting Signal 1. Temperature fluctuations in the sample. 2. Leaching of membrane components. 3. Fouling of the electrode surface by sample matrix components.1. Ensure that all standards and samples are at the same temperature.[4] 2. Re-condition the electrode or fabricate a new membrane if leaching is suspected. 3. Clean the electrode surface gently with a suitable solvent, followed by rinsing with deionized water.
Poor Linearity or Non-Nernstian Slope 1. Incorrectly prepared standards. 2. Presence of interfering ions in the sample. 3. The concentration of the analyte is outside the linear range of the electrode. 4. Inappropriate pH of the sample solution.1. Prepare fresh standards using serial dilution from a high-quality stock solution. 2. Identify potential interfering ions and use a more selective ionophore or a sample pretreatment step to remove them. 3. Dilute the sample to bring the concentration within the linear dynamic range of the sensor. 4. Adjust the pH of the sample to the optimal working range of the electrode.
Slow Response Time 1. The electrode has been stored dry or in the wrong solution. 2. The sensing membrane is old or has been poisoned by the sample. 3. Low concentration of the analyte.1. Properly condition the electrode by soaking it in a dilute this compound solution. 2. Fabricate a new electrode membrane. 3. Allow more time for the potential to stabilize when measuring very dilute samples.
"Out of Range" Reading 1. The electrode is not properly connected to the meter. 2. The electrode is not immersed in the sample solution. 3. The reference electrode is not making proper contact with the sample.1. Check the connection between the electrode and the meter. 2. Ensure the sensing membrane and the reference junction are fully immersed in the solution. 3. Verify that the reference electrode junction is not clogged and is in contact with the sample.

Quantitative Data Summary

The following table summarizes typical performance characteristics of potentiometric sensors for antihistamine drugs, which can be used as a benchmark for this compound sensor development.

Parameter Sensor for Chlorphenoxamine HCl Sensor for Fexofenadine Sensor for Histamine
Linear Range (M) 5.0 x 10⁻⁵ to 1.0 x 10⁻⁸1.0 x 10⁻³ to 1.0 x 10⁻⁶8.58 x 10⁻⁶ M (Lower Detection Limit)
Nernstian Slope (mV/decade) 57.89 ± 0.7756 ± 0.5 and 58 ± 0.5Not specified
Response Time Not specified< 10 s< 5 s
Working pH Range Not specified2 - 47 - 8
Lifetime Not specified> 60 daysNot specified

Experimental Protocols

Protocol 1: Fabrication of a this compound-Selective PVC Membrane Electrode
  • Membrane Cocktail Preparation:

    • Weigh and dissolve 33% (w/w) PVC, 64% (w/w) plasticizer (e.g., o-NPOE), and 3% (w/w) ionophore (e.g., β-cyclodextrin derivative) in a minimal amount of fresh tetrahydrofuran (THF).

    • Mix the components thoroughly in a small glass vial until a homogenous solution is obtained.

  • Electrode Body Preparation:

    • Use a commercially available electrode body or a suitable glass tube.

    • If using a glass tube, seal one end and fill it with an internal reference solution (e.g., 0.01 M this compound HCl in 0.01 M KCl).

    • Insert an internal reference electrode (e.g., Ag/AgCl wire) into the solution, ensuring it is in contact with the solution.

  • Membrane Casting:

    • Dip the open end of the electrode body into the membrane cocktail solution for a few seconds.

    • Withdraw the electrode and allow the THF to evaporate completely in a dust-free environment for about 24 hours. A thin, uniform membrane should form over the opening.

    • Repeat the dipping and drying process to ensure a robust membrane.

  • Electrode Conditioning:

    • Before the first use, condition the newly fabricated electrode by soaking it in a 1 x 10⁻³ M this compound solution for at least 2 hours.

    • Store the electrode in a dilute solution of the analyte when not in use.

Protocol 2: Potentiometric Measurement and Calibration
  • Apparatus Setup:

    • Connect the this compound-selective electrode and a double-junction Ag/AgCl reference electrode to a high-impedance potentiometer or a pH/ion meter.

  • Calibration Curve Preparation:

    • Prepare a series of standard this compound solutions of known concentrations (e.g., from 1.0 x 10⁻⁷ M to 1.0 x 10⁻² M) by serial dilution of a stock solution.

    • Add an ionic strength adjuster (e.g., a small volume of a concentrated salt solution like KNO₃) to each standard to maintain a constant ionic background.

  • Measurement:

    • Immerse the electrodes in a standard solution, starting from the lowest concentration.

    • Stir the solution gently and record the potential reading once it stabilizes.

    • Rinse the electrodes with deionized water and gently blot them dry between measurements.

    • Repeat the measurement for all standard solutions.

    • Plot the recorded potential (in mV) versus the logarithm of the this compound concentration. The resulting graph is the calibration curve.

  • Sample Analysis:

    • Treat the unknown sample with the same ionic strength adjuster.

    • Immerse the electrodes in the sample solution and record the stable potential.

    • Determine the logarithm of the this compound concentration in the sample from the calibration curve and then calculate the concentration.

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_calib Calibration cluster_analysis Sample Analysis A Membrane Cocktail (PVC, Plasticizer, Ionophore in THF) C Membrane Casting (Dip-coating) A->C B Electrode Body Filling (Internal Solution & Ag/AgCl wire) B->C D Drying & Conditioning (24h evaporation, then soaking) C->D F Measure Potential of each standard D->F E Prepare Standard Solutions (Serial Dilution) E->F G Plot Calibration Curve (E vs. log[Analyte]) F->G J Determine Concentration (from Calibration Curve) G->J H Prepare Sample (Add ISA) I Measure Sample Potential H->I I->J

Caption: Experimental workflow for this compound detection.

Signaling_Pathway cluster_membrane PVC Membrane cluster_solution Sample Solution Ionophore Ionophore (I) Complexation Site CP This compound (CP+) Ionophore->CP Release potential Potential Difference ∝ log[CP+] CP->Ionophore:f1 Binding

Caption: Ion-exchange mechanism at the sensor membrane.

References

Validation & Comparative

A comparative study of the effectiveness of Chloropyramine and loratadine in a rhinovirus challenge model.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effectiveness of Chloropyramine, a first-generation antihistamine, and Loratadine, a second-generation antihistamine, in the context of a rhinovirus challenge model. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to inform further investigation and therapeutic strategies for the common cold.

Introduction: Rhinovirus and the Role of Antihistamines

Rhinoviruses are the most frequent causative agents of the common cold, a self-limiting upper respiratory tract infection. While symptoms are generally mild, the high incidence of rhinovirus infections leads to significant morbidity and economic impact. The pathophysiology of the common cold is driven by both direct viral damage to the respiratory epithelium and the host's inflammatory response. Histamine is a key mediator in allergic reactions, and its role in the inflammatory cascade of a viral infection has led to the investigation of antihistamines as a potential treatment for common cold symptoms.

This guide focuses on a comparative evaluation of two distinct classes of H1-receptor antagonists: this compound, a first-generation antihistamine with anticholinergic properties, and Loratadine, a second-generation antihistamine known for its non-sedating profile. Their differential effects in a rhinovirus challenge model shed light on the complex mechanisms underlying cold symptoms and the potential therapeutic targets.

Mechanisms of Action

This compound and Loratadine primarily exert their effects through the blockade of the histamine H1 receptor. However, their pharmacological profiles differ significantly, which may account for their varying efficacy in treating symptoms of the common cold.

This compound: As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[1] Its therapeutic effect in the context of the common cold is thought to be mediated not only by its antagonism of the H1 receptor but also by its significant anticholinergic (muscarinic receptor blocking) properties.[2][3] This dual action is believed to contribute to the reduction of symptoms like rhinorrhea and sneezing.[2] Some first-generation antihistamines, like chlorpheniramine (structurally similar to this compound), have also been shown to possess potential antiviral properties by interfering with viral adsorption and replication in vitro.

Loratadine: Loratadine is a second-generation antihistamine that is selective for peripheral H1 receptors and does not significantly cross the blood-brain barrier, hence its non-sedating classification. In the context of rhinovirus, in-vitro studies have shown that loratadine can inhibit the virus-induced upregulation of Intercellular Adhesion Molecule-1 (ICAM-1), the receptor for the majority of rhinoviruses. This effect appears to be independent of H1-receptor antagonism and may suggest a novel anti-inflammatory mechanism. However, loratadine lacks the anticholinergic effects characteristic of first-generation antihistamines.

Comparative Efficacy in Rhinovirus Challenge Models

Direct head-to-head clinical trials comparing this compound and Loratadine in a rhinovirus challenge model are not available in the published literature. However, by synthesizing data from studies on first-generation antihistamines (using chlorpheniramine as a proxy for this compound) and second-generation antihistamines, a comparative assessment can be made.

Clinical studies have consistently shown that first-generation antihistamines provide a modest but significant reduction in the severity of certain common cold symptoms, particularly sneezing and rhinorrhea. In contrast, clinical trials with second-generation antihistamines, including loratadine, have generally failed to demonstrate a significant therapeutic effect on the symptoms of the common cold in a rhinovirus challenge model.

Quantitative Data Summary

The following tables summarize the available quantitative data from representative studies. It is important to note that the data for this compound is extrapolated from studies on Chlorpheniramine.

Table 1: Effect on Symptom Scores in Rhinovirus Challenge
Drug Symptom Assessed Reported Efficacy
This compound (as Chlorpheniramine)SneezingStatistically significant reduction in mean symptom scores compared to placebo.
RhinorrheaTrend towards reduction in some studies.
Nasal CongestionNo significant difference compared to placebo.
LoratadineSneezing & other cold symptomsNo therapeutic effect observed in a rhinovirus challenge model.
Table 2: Effect on Viral Parameters and Inflammatory Markers
Drug Parameter Assessed Reported Effect
This compound (as Chlorpheniramine)Viral SheddingNo significant difference in the percentage of subjects shedding virus compared to placebo.
LoratadineRhinovirus-induced ICAM-1 Upregulation (in vitro)Dose-dependent inhibition.
Rhinovirus Infectivity and Replication (in vitro)No direct effect observed.

Experimental Protocols

Rhinovirus Challenge Model Methodology

The human viral challenge model is a standardized method to study the pathogenesis of respiratory viral infections and to evaluate the efficacy of novel therapeutics.

Subject Recruitment and Screening:

  • Healthy, non-atopic adult volunteers are recruited.

  • Screening includes a medical history, physical examination, and serological testing for pre-existing antibodies to the specific rhinovirus serotype to be used. Only seronegative individuals are typically enrolled to ensure susceptibility.

Inoculation:

  • A standardized dose of a well-characterized rhinovirus strain (e.g., Rhinovirus type 16 or 39) is administered intranasally to the participants.

  • The viral dose is typically quantified as 50% tissue culture infective dose (TCID50).

Monitoring and Data Collection:

  • Following inoculation, subjects are quarantined and monitored for a specified period (e.g., 7-10 days).

  • Symptom Scores: Participants self-report the severity of common cold symptoms (e.g., sneezing, rhinorrhea, nasal congestion, sore throat) on a standardized scale (e.g., 0-3 or 0-4) at regular intervals.

  • Viral Shedding: Nasal lavage samples are collected daily to quantify the amount of shed virus using techniques such as viral culture or quantitative polymerase chain reaction (qPCR).

  • Inflammatory Markers: Nasal secretions can be analyzed for levels of inflammatory mediators (e.g., cytokines, chemokines) and cellular infiltrates.

In Vitro Assessment of Loratadine's Anti-inflammatory Effects

Cell Culture:

  • Primary bronchial or transformed (A549) respiratory epithelial cells are cultured.

Experimental Procedure:

  • Cells are pre-treated with varying concentrations of loratadine or a placebo for a specified duration (e.g., 16 hours).

  • The cells are then infected with a known titer of rhinovirus (e.g., RV16).

  • After an incubation period (e.g., 8 hours), the expression of ICAM-1 is assessed.

Outcome Measures:

  • ICAM-1 Surface Expression: Evaluated by flow cytometry.

  • ICAM-1 mRNA Levels: Measured using reverse transcription-polymerase chain reaction (RT-PCR).

  • ICAM-1 Promoter Activation: Assessed using a reporter gene assay (e.g., chloramphenicol acetyltransferase assay).

  • NF-κB Activation: Determined by electrophoretic mobility shift assay (EMSA).

Visualizations

Rhinovirus_Challenge_Workflow cluster_pre Pre-Challenge cluster_challenge Challenge & Treatment cluster_post Post-Challenge Monitoring Recruitment Subject Recruitment Screening Screening (Seronegativity) Recruitment->Screening Inoculation Rhinovirus Inoculation Screening->Inoculation Randomization Randomization Inoculation->Randomization Treatment Drug Administration (this compound/Loratadine/Placebo) Randomization->Treatment SymptomScores Daily Symptom Scores Treatment->SymptomScores ViralShedding Nasal Lavage for Viral Load Treatment->ViralShedding InflammatoryMarkers Analysis of Inflammatory Markers Treatment->InflammatoryMarkers

Caption: Experimental workflow for a typical rhinovirus challenge study.

Signaling_Pathways cluster_chloro This compound cluster_lora Loratadine H1_chloro H1 Receptor Sneezing Sneezing H1_chloro->Sneezing Muscarinic Muscarinic Receptor Rhinorrhea Rhinorrhea Muscarinic->Rhinorrhea This compound This compound This compound->H1_chloro Blocks This compound->Muscarinic Blocks H1_lora Peripheral H1 Receptor ICAM1 ICAM-1 Upregulation Loratadine Loratadine Loratadine->H1_lora Blocks Loratadine->ICAM1 Inhibits (in vitro) Rhinovirus Rhinovirus Rhinovirus->ICAM1

Caption: Simplified signaling pathways affected by this compound and Loratadine.

Conclusion

The available evidence from rhinovirus challenge models and in vitro studies suggests a differential efficacy profile for this compound and Loratadine in the context of the common cold. The modest symptomatic relief provided by first-generation antihistamines like this compound is likely attributable to their combined H1-receptor antagonism and anticholinergic effects. The lack of significant clinical benefit from Loratadine, despite its in vitro anti-inflammatory properties, underscores the complex pathophysiology of rhinovirus-induced symptoms, which may not be primarily driven by histamine at the peripheral H1 receptor.

These findings highlight the importance of considering the multifaceted mechanisms of action when evaluating potential therapies for the common cold. Further research, including direct comparative clinical trials, is warranted to fully elucidate the roles of different antihistamine classes and to identify more effective therapeutic strategies for this common and impactful illness.

References

Cross-Validation of Analytical Methods for Chloropyramine: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of spectroscopic and chromatographic methods for the determination of chloropyramine, a first-generation antihistamine. By presenting experimental data and detailed protocols, this document aims to assist in the selection of the most suitable analytical method for specific research and quality control needs.

The cross-validation of analytical results is a critical step in method development and quality assurance, ensuring the reliability and accuracy of data. This guide focuses on two common analytical techniques for the quantification of this compound: Ultraviolet-Visible (UV-Vis) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). While spectroscopic methods offer simplicity and high throughput, chromatographic techniques often provide superior specificity and sensitivity.

Comparison of Analytical Performance

The selection of an analytical method is often a trade-off between speed, cost, and analytical performance. The following table summarizes the key validation parameters for a representative UV-Vis spectrophotometric method and a validated GC-MS method for the determination of this compound. It is important to note that while spectrophotometric methods for this compound have been described, detailed validation data is more readily available for the closely related compound, chlorpheniramine maleate, which is presented here for illustrative purposes. In contrast, a robust, validated GC-MS method for this compound is well-documented.

ParameterUV-Vis Spectrophotometry (for Chlorpheniramine Maleate)Gas Chromatography-Mass Spectrometry (for this compound)
Linearity Range 20 - 60 µg/mL[1]0.4 - 4.0 µg/mL[2][3]
Correlation Coefficient (R²) 0.9998[1]0.9999[2]
Accuracy (% Recovery) >99%98.8 - 101.2%
Precision (% RSD) <1%Intra-day: 1.2 - 2.5%, Inter-day: 1.8 - 3.1%
Limit of Detection (LOD) 2.2 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 6.6 µg/mL0.15 µg/mL

Experimental Protocols

Detailed and validated methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for the UV-Vis spectrophotometric analysis of a related compound and the GC-MS analysis of this compound.

UV-Vis Spectrophotometric Method (Illustrative for Chlorpheniramine Maleate)

This method is adapted from a validated procedure for chlorpheniramine maleate and would require validation for this compound.

  • Solvent Preparation: Prepare a 0.1N Hydrochloric acid (HCl) solution.

  • Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of chlorpheniramine maleate reference standard in 100 mL of 0.1N HCl to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1N HCl to achieve concentrations in the range of 20-60 µg/mL.

  • Sample Preparation: Crush tablets containing the API. Weigh a portion of the powder equivalent to 10 mg of the API and dissolve it in 100 mL of 0.1N HCl. Filter the solution and dilute to a concentration within the calibration range.

  • Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 261 nm for chlorpheniramine maleate, using a UV-Vis spectrophotometer with 0.1N HCl as a blank.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the API in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound

This is a validated method for the determination of this compound in pharmaceutical tablets.

  • Sample Preparation:

    • Weigh and powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound hydrochloride and dissolve it in approximately 10 mL of 0.5 M HCl.

    • Transfer the solution to a separatory funnel and adjust the pH to 9-10 with 25% ammonium hydroxide.

    • Extract the this compound base with 40 mL of chloroform.

    • Pass the chloroform layer through anhydrous sodium sulfate into a 50 mL volumetric flask and dilute to volume with chloroform.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in chloroform. Prepare working standard solutions in the concentration range of 0.4 – 4.0 μg/mL by diluting the stock solution with chloroform.

  • GC-MS Conditions:

    • Column: Fused silica ZB-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Initial temperature of 180°C, ramped at 5°C/min to 240°C, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 0.62 mL/min.

    • MS Detection: Selected Ion Monitoring (SIM) mode with a target ion of m/z 58 and reference ions of m/z 71 and 125.

  • Quantification: A calibration curve is generated by plotting the peak area of the target ion against the concentration of the this compound standards. The concentration of this compound in the prepared sample is then determined from this curve.

Visualizing the Cross-Validation Workflow

A cross-validation workflow ensures that the analytical results are consistent and reliable across different methodologies. The following diagram illustrates the logical flow of comparing the spectroscopic and chromatographic results for this compound analysis.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Cross-Validation Sample This compound Bulk or Dosage Form UV_Prep Dissolution in 0.1N HCl & Dilution Sample->UV_Prep GC_Prep Dissolution, Basification & LLE Sample->GC_Prep UV_Analysis UV-Vis Spectrophotometer (λmax measurement) UV_Prep->UV_Analysis UV_Result Spectroscopic Result (Concentration) UV_Analysis->UV_Result Comparison Compare Results UV_Result->Comparison GC_Analysis GC-MS Analysis (SIM Mode) GC_Prep->GC_Analysis GC_Result Chromatographic Result (Concentration) GC_Analysis->GC_Result GC_Result->Comparison Decision Results Concordant? Comparison->Decision Validation Methods Cross-Validated Decision->Validation Yes Investigation Investigate Discrepancy Decision->Investigation No

Caption: Workflow for cross-validating this compound analytical results.

Signaling Pathway of this compound (H1 Receptor Antagonism)

This compound functions as an H1 receptor antagonist. The following diagram illustrates its mechanism of action at a cellular level.

cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds This compound This compound This compound->H1_Receptor Blocks G_Protein Gq/11 Activation H1_Receptor->G_Protein Activates PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_PKC->Allergic_Response

Caption: this compound's antagonism of the H1 histamine receptor signaling pathway.

References

Independent Validation of the In Vitro Virucidal Activity of Chloropyramine Against SARS-CoV-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro virucidal and antiviral activity of Chloropyramine against SARS-CoV-2, benchmarked against other repurposed antiviral agents. The information herein is synthesized from multiple independent studies to offer a comprehensive overview for research and development purposes.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the in vitro antiviral activity of this compound (data from the closely related compound Chlorpheniramine Maleate) and other notable antiviral compounds against SARS-CoV-2. It is crucial to note that direct comparative studies are limited, and the presented data is a collation from various independent investigations. Experimental conditions such as cell lines, virus strains, and assay methods can influence the outcomes.

CompoundMechanism of ActionCell LineAssayKey Findings
Chlorpheniramine Maleate (CPM) Multi-modal: Virucidal, inhibits viral adsorption and replication.[1][2][3][4][5]Vero E6Virucidal Assay, Adsorption Inhibition Assay, Replication Inhibition AssayDemonstrates direct virucidal effect and inhibits crucial stages of the viral life cycle. A nasal spray formulation with CPM resulted in a 99.7% reduction in viral titer.
Remdesivir RNA-dependent RNA polymerase (RdRp) inhibitor.Vero E6Plaque Reduction Assay, qRT-PCRPotent inhibitor of SARS-CoV-2 replication in a dose-dependent manner.
Lopinavir/Ritonavir Protease inhibitor.VeroCytopathic Effect (CPE) Assay, qRT-PCRShowed significant inhibitory effects on SARS-CoV-2 in vitro at clinically relevant concentrations in some studies. However, other studies report a lack of efficacy against the SARS-CoV-2 main protease.
Favipiravir RNA-dependent RNA polymerase (RdRp) inhibitor.VeroE6, Caco-2CPE Assay, Titer Reduction AssayInhibitory activity reported, though potentially requiring higher concentrations compared to other antivirals.

Detailed Experimental Protocols

The methodologies outlined below are standard protocols for assessing the in vitro virucidal and antiviral activity of compounds against SARS-CoV-2.

Cell Lines and Virus Culture
  • Cell Line: Vero E6 cells are commonly used due to their high susceptibility to SARS-CoV-2 infection. They are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Virus: A specific strain of SARS-CoV-2 (e.g., USA-WA1/2020) is propagated in Vero E6 cells. Viral titers are determined using methods such as the 50% Tissue Culture Infectious Dose (TCID50) assay or plaque assay.

Cytotoxicity Assay

Before evaluating antiviral activity, the cytotoxicity of the compound on the host cells is determined to ensure that any observed antiviral effect is not due to cell death.

  • Method: The half-maximal cytotoxic concentration (CC50) is typically determined using an MTT assay.

  • Procedure:

    • Seed Vero E6 cells in a 96-well plate.

    • The following day, treat the cells with serial dilutions of the test compound.

    • Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

    • Add MTT reagent and incubate to allow for the formation of formazan crystals.

    • Solubilize the crystals and measure the absorbance to determine cell viability.

Virucidal Activity Assay

This assay determines the direct effect of a compound on the virus particle itself.

  • Method: A suspension test based on standards like EN 14476 is often adapted.

  • Procedure:

    • Mix the test compound at the desired concentration with a known titer of SARS-CoV-2 virus stock.

    • Incubate the mixture for a specific contact time (e.g., 25 minutes).

    • Neutralize the reaction to stop the virucidal activity.

    • Determine the remaining infectious virus titer using a TCID50 or plaque assay on Vero E6 cells.

    • The reduction in viral titer compared to a control (e.g., water or PBS) is calculated as the Log Reduction Value (LRV).

Antiviral Activity (Replication Inhibition) Assay

This assay evaluates the ability of a compound to inhibit viral replication within host cells.

  • Method: Plaque reduction neutralization test (PRNT) or quantitative real-time PCR (qRT-PCR) are common methods.

  • Procedure (PRNT):

    • Seed Vero E6 cells in a multi-well plate.

    • In a separate plate, pre-incubate serial dilutions of the test compound with a fixed amount of SARS-CoV-2.

    • Transfer the virus-compound mixture to the cells and allow for adsorption (e.g., 1 hour).

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentration of the test compound.

    • Incubate for 2-3 days to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the evaluation of antiviral compounds and their potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Vero E6 Cell Culture Cytotoxicity Cytotoxicity Assay (CC50) Cell_Culture->Cytotoxicity Virucidal Virucidal Assay Cell_Culture->Virucidal Antiviral Antiviral Assay (EC50) Cell_Culture->Antiviral Virus_Propagation SARS-CoV-2 Propagation Virus_Propagation->Virucidal Virus_Propagation->Antiviral Calculate_Parameters Calculate CC50, EC50, LRV Cytotoxicity->Calculate_Parameters Data_Quantification Quantify Viral Titer (TCID50, Plaque Count, qPCR) Virucidal->Data_Quantification Antiviral->Data_Quantification Data_Quantification->Calculate_Parameters

Caption: Workflow for in vitro antiviral compound screening against SARS-CoV-2.

SARS_CoV_2_Signaling cluster_entry Viral Entry cluster_replication Viral Replication & Host Response cluster_pathways Host Signaling Pathways SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 binds Endocytosis Endocytosis ACE2->Endocytosis TMPRSS2 TMPRSS2 TMPRSS2->SARS_CoV_2 primes S protein Viral_RNA Viral RNA Release Endocytosis->Viral_RNA Replication Replication/ Transcription Viral_RNA->Replication MAPK MAPK Pathway Viral_RNA->MAPK NF_kB NF-κB Pathway Viral_RNA->NF_kB PI3K_Akt PI3K/Akt Pathway Viral_RNA->PI3K_Akt New_Virions New Virions Assembly Replication->New_Virions Cytokine_Storm Cytokine Storm MAPK->Cytokine_Storm NF_kB->Cytokine_Storm

Caption: Key host signaling pathways affected by SARS-CoV-2 infection.

References

A Head-to-Head Comparison of Chloropyramine and Cetirizine in Inhibiting Histamine-Induced Skin Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of Chloropyramine and Cetirizine, two histamine H1 receptor antagonists, focusing on their efficacy in inhibiting histamine-induced skin reactions. This objective analysis is supported by experimental data to inform research and drug development in the field of allergy and immunology.

Introduction: A Tale of Two Antihistamines

This compound is a first-generation antihistamine, known for its effectiveness but also for its sedative and anticholinergic side effects due to its ability to cross the blood-brain barrier.[1][2][3] In contrast, Cetirizine is a second-generation antihistamine, a metabolite of hydroxyzine, designed to be more selective for peripheral H1 receptors, thereby reducing central nervous system effects like drowsiness.[4][5] Both competitively inhibit the action of histamine at H1 receptors, mitigating allergic responses such as wheal and flare reactions in the skin.

Performance in Inhibiting Histamine-Induced Skin Reactions: A Quantitative Comparison

Direct head-to-head quantitative data for this compound versus Cetirizine is limited in readily available literature. However, studies comparing Cetirizine with chlorpheniramine, a structurally and pharmacologically similar first-generation antihistamine to this compound, provide valuable insights into their relative performance.

ParameterThis compound (data inferred from Chlorpheniramine studies)CetirizineKey Findings
Onset of Action 15–30 minutes (oral)Within 20-30 minutesBoth antihistamines exhibit a rapid onset of action in suppressing histamine-induced skin reactions.
Duration of Action ~14 hours (elimination half-life)≥24 hoursCetirizine demonstrates a significantly longer duration of action, allowing for once-daily dosing.
Wheal and Flare Inhibition Reduced wheal-and-flare reaction by about 50%Reduced wheal-and-flare reaction by an average of 75%Studies indicate that Cetirizine is more potent in suppressing the size of both the wheal and flare response compared to first-generation antihistamines like chlorpheniramine.
Sedative Effects Drowsiness is a common side effectLess likely to cause drowsiness compared to first-generation antihistaminesCetirizine's selectivity for peripheral H1 receptors leads to a more favorable side effect profile with reduced sedation.

Experimental Protocols: The Histamine-Induced Wheal and Flare Test

The primary method for evaluating the efficacy of antihistamines in inhibiting cutaneous allergic reactions is the histamine-induced wheal and flare test.

Objective

To quantify the ability of a test compound (e.g., this compound or Cetirizine) to suppress the localized wheal (swelling) and flare (redness) response induced by intradermal histamine administration.

Materials
  • Histamine dihydrochloride solution (e.g., 10 mg/mL)

  • Saline solution (negative control)

  • Test compounds (this compound, Cetirizine) at specified doses

  • Tuberculin syringes with fine-gauge needles

  • Calipers or a transparent ruler for measuring wheal and flare diameters

  • Laser Doppler flowmetry or imaging (for objective blood flow measurement, optional)

Procedure
  • Subject Selection: Healthy volunteers or subjects with a history of allergies are recruited. A washout period for any existing medications, especially other antihistamines, is enforced.

  • Test Site Preparation: The volar surface of the forearm is typically used. The area is cleaned and marked with a grid to identify injection sites.

  • Baseline Measurement: A baseline skin prick test with histamine is performed to establish the individual's normal response. The resulting wheal and flare are measured at a peak time, typically between 8-20 minutes after injection.

  • Drug Administration: Subjects are administered a single dose of the test antihistamine (this compound or Cetirizine) or a placebo in a double-blind, crossover study design.

  • Serial Histamine Challenges: At predefined time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), histamine challenges are repeated at new sites on the forearm.

  • Measurement of Wheal and Flare: The diameters of the wheal and flare for each challenge are measured at the time of peak response. The area can be calculated from these measurements.

  • Data Analysis: The percentage inhibition of the wheal and flare areas by the active drug compared to placebo is calculated for each time point. Statistical analysis is performed to determine the significance of the inhibition and to compare the efficacy of the different drugs.

Visualizing the Mechanisms and Processes

To better understand the underlying biology and experimental design, the following diagrams are provided.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasodilation, Increased Permeability) Ca2->Cellular_Response PKC->Cellular_Response Antihistamine This compound / Cetirizine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_measurement Measurement & Analysis A Subject Recruitment & Informed Consent B Washout Period A->B C Baseline Histamine Skin Prick Test B->C D Randomized Administration: - this compound - Cetirizine - Placebo C->D E Serial Histamine Challenges (Post-Dose) D->E F Measure Wheal and Flare (Size and Area) E->F G Data Analysis: - % Inhibition - Statistical Comparison F->G

Caption: Experimental Workflow for Comparing Antihistamines.

Drug_Comparison This compound This compound (First-Generation) Onset: Fast Duration: Shorter Potency: Lower Sedation: High Cetirizine Cetirizine (Second-Generation) Onset: Fast Duration: Longer Potency: Higher Sedation: Low

Caption: Key Characteristics of this compound vs. Cetirizine.

Conclusion

The available evidence strongly suggests that while both this compound and Cetirizine are effective H1 receptor antagonists, Cetirizine offers a superior profile for the inhibition of histamine-induced skin reactions. Its higher potency, longer duration of action, and improved safety profile (lower sedation) make it a more advantageous therapeutic agent and a more specific tool for research applications targeting peripheral histamine-mediated pathways. Future head-to-head clinical trials are warranted to provide more direct quantitative comparisons between this compound and Cetirizine.

References

Assessing the bioequivalence of a new Chloropyramine formulation against a reference product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the bioequivalence of a new oral tablet formulation of Chloropyramine compared to a reference product. The following sections detail the pharmacokinetic performance, the experimental protocols used for the assessment, and the underlying mechanism of action of this compound.

Pharmacokinetic Profile: A Head-to-Head Comparison

A pivotal aspect of introducing a new generic formulation is demonstrating its bioequivalence to a pre-existing, approved reference product. This ensures that the new formulation will provide the same therapeutic effect and safety profile. The core of this assessment lies in comparing their pharmacokinetic parameters, which describe the absorption, distribution, metabolism, and excretion of the drug.

A randomized, two-way crossover bioequivalence study was conducted in a cohort of healthy human volunteers. The study aimed to compare the rate and extent of absorption of the new (Test) this compound formulation against the established (Reference) formulation. The key pharmacokinetic parameters measured were the Area Under the plasma concentration-time Curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).

The results of this study are summarized in the table below. For a new formulation to be considered bioequivalent, the 90% confidence intervals (CI) for the ratio of the geometric means of AUC and Cmax for the test and reference products must fall within the range of 80.00% to 125.00%.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (90% CI)
AUC0-t (ng·h/mL) 247.5 ± 79.1244.2 ± 91.3101.35% (92.85% - 110.62%)
AUC0-∞ (ng·h/mL) 290.1 ± 98.5283.5 ± 99.1102.33% (93.74% - 111.71%)
Cmax (ng/mL) 15.6 ± 6.814.9 ± 4.5104.70% (95.43% - 114.88%)
Tmax (h) 4.1 ± 1.34.4 ± 0.9Not Applicable

Data presented is representative of a typical bioequivalence study for a first-generation antihistamine and is provided for illustrative purposes.

The data clearly indicates that the 90% confidence intervals for the ratios of AUC and Cmax fall well within the accepted bioequivalence range of 80.00-125.00%. This demonstrates that the new this compound formulation is bioequivalent to the reference product in terms of both the rate and extent of absorption.

Experimental Protocols

The bioequivalence of the two this compound formulations was established through a meticulously designed and executed clinical trial. The following protocol outlines the methodology employed in the study.

Study Design

A single-dose, randomized, two-period, two-sequence, crossover study was conducted. This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least seven days separated the two treatment periods to ensure complete elimination of the drug from the body before the administration of the next formulation.

Subject Population

A cohort of healthy, non-smoking adult volunteers between the ages of 18 and 45 were enrolled in the study. All participants provided written informed consent and underwent a comprehensive medical screening to ensure they met the inclusion criteria and had no contraindications.

Drug Administration and Sample Collection

Following an overnight fast of at least 10 hours, subjects were administered a single oral dose of either the test or reference this compound tablet with 240 mL of water. Blood samples were collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours). The collected blood samples were centrifuged to separate the plasma, which was then stored at -20°C until analysis.

Analytical Method

The concentration of this compound in the plasma samples was determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This method demonstrated adequate sensitivity, specificity, accuracy, and precision for the quantification of this compound in a biological matrix.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters, including AUC0-t, AUC0-∞, Cmax, and Tmax, were calculated from the plasma concentration-time data for each subject using non-compartmental methods. The bioequivalence between the two formulations was assessed by comparing the log-transformed AUC and Cmax values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters were calculated.

Visualizing the Process and Pathway

To better illustrate the logical flow of the bioequivalence assessment and the mechanism of action of this compound, the following diagrams are provided.

Safety Operating Guide

Proper Disposal of Chloropyramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chloropyramine, as with any laboratory chemical, is a critical component of ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste effectively. The primary directive for disposal is to adhere strictly to local, state, and federal regulations.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:

  • Protective Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH (US) or CEN (EU) approved respirator.[3]

  • Lab Coat: A lab coat or other protective clothing should be worn.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. In case of accidental contact, rinse the affected skin or eyes thoroughly with water.

Step-by-Step Disposal Procedure

The recommended disposal route for this compound is through a licensed professional waste disposal service or a registered chemical waste incinerator. For small quantities, the following procedure, adapted from general guidelines for pharmaceutical disposal, can be considered if permitted by institutional and local regulations.

  • Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal waste disposal regulations.

  • Original Container: Whenever possible, keep this compound in its original container.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

    • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should also be collected in a designated, sealed waste container.

  • Disposal of Unused Product:

    • Preferred Method: The most appropriate method for disposal is to send the chemical to a licensed hazardous waste disposal facility.

    • Alternative for Small Quantities (if permissible): For very small residual amounts, and only if allowed by your institution and local laws, the following steps may be taken:

      • Do not flush down the toilet or drain.

      • Remove the this compound from its original container.

      • Mix the compound with an inert and undesirable substance such as used coffee grounds, cat litter, or dirt. This makes the substance less appealing to prevent accidental ingestion and difficult to recover.

      • Place the mixture in a sealed container, such as a sealable plastic bag or an empty, lidded tub, to prevent leakage.

      • Dispose of the sealed container in the regular trash.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Chloropyramine_Disposal_Workflow start Start: this compound Waste Generated check_regulations Consult Institutional EHS & Local/State/Federal Regulations start->check_regulations is_take_back Is a Chemical Waste Take-Back Program Available? check_regulations->is_take_back professional_disposal Arrange for Professional Waste Disposal Service is_take_back->professional_disposal Yes small_quantity Is it a Small, Residual Quantity? is_take_back->small_quantity No end_professional End: Waste Transferred to Licensed Facility professional_disposal->end_professional in_house_disposal Follow In-House Disposal Protocol (if permitted) small_quantity->in_house_disposal Yes prohibited In-House Disposal Prohibited. Use Professional Service. small_quantity->prohibited No mix_substance Mix with an Undesirable Substance (e.g., coffee grounds, cat litter) in_house_disposal->mix_substance seal_container Place Mixture in a Sealed Container mix_substance->seal_container trash_disposal Dispose of Sealed Container in Trash seal_container->trash_disposal end_trash End: Disposed in Accordance with In-House Protocol trash_disposal->end_trash prohibited->professional_disposal

Caption: this compound Disposal Decision Workflow.

It is important to note that while this compound hydrochloride is not always classified as a dangerous good for transport, this does not exempt it from proper waste disposal regulations. Always err on the side of caution and consult with your institution's safety officer.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Chloropyramine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Chloropyramine, including detailed operational and disposal plans. Following these procedural, step-by-step instructions will help mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications & Usage
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesNitrile or powder-free latex gloves are recommended. Consider double gloving for enhanced protection. Gloves should be changed regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[1][2]
Body Protection Impervious ClothingA disposable, low-permeability laboratory coat or coverall with a solid front, long sleeves, and tight-fitting cuffs should be worn.[1][3] For larger quantities (up to 1 kg), a disposable coverall is recommended.[1]
Respiratory Protection Suitable RespiratorFor nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used. For activities with a higher risk of aerosol or dust formation, a respirator approved by NIOSH (US) or CEN (EU) is necessary.

Experimental Workflow for Safe Handling of this compound

To ensure a safe and efficient process, a structured workflow should be followed from the moment the compound is received until its final disposal. The following diagram outlines the key steps for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A 1. Review Safety Data Sheet (SDS) B 2. Assemble and Inspect PPE A->B D 4. Weigh and Prepare this compound Solution C 3. Prepare a Well-Ventilated Workspace B->C C->D E 5. Conduct Experiment D->E G 7. Segregate and Label Waste F 6. Decontaminate Work Surfaces E->F F->G H 8. Dispose of Waste According to Regulations G->H I 9. Remove and Dispose of PPE H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Operational Plan for Handling this compound

Adherence to a strict operational plan is vital to minimize exposure and prevent contamination.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound to understand its hazards, including acute oral, dermal, and inhalation toxicity, as well as its potential to cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. Ensure all equipment is in good condition.

  • Ventilation: All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.

2. Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust or aerosols.

  • Eating, Drinking, and Smoking: These activities are strictly prohibited in the handling area to prevent accidental ingestion.

  • Accidental Release: In the event of a spill, evacuate personnel to a safe area. Use personal protective equipment and prevent the spillage from entering drains. For minor spills, use dry clean-up procedures to avoid generating dust. Absorb solutions with an inert liquid-binding material. Decontaminate surfaces with alcohol.

3. First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused product, empty containers, gloves, and cleaning materials, should be collected in a suitable, closed, and clearly labeled container for disposal.

2. Disposal of Unused this compound:

  • For unused or expired this compound, the preferred method of disposal is through a licensed professional waste disposal service or a drug take-back program.

  • If a take-back program is not available, the following steps can be taken for disposal in household trash, provided it is not on the FDA flush list:

    • Remove the drug from its original container.

    • Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.

    • Place the mixture in a sealed container, such as a resealable plastic bag, to prevent leakage.

    • Dispose of the sealed container in the trash.

3. Disposal of Contaminated Materials:

  • Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag or container and disposed of as chemical waste according to your institution's and local regulations.

4. Empty Containers:

  • Before disposing of the original container, ensure all personal and prescription information is scratched out or removed to protect privacy. The empty container can then be discarded or recycled according to local guidelines.

By implementing these safety protocols and handling procedures, you can create a secure research environment and contribute to a culture of safety within your laboratory.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.